molecular formula C25H34N4O4S B12368601 VHL Ligand 14

VHL Ligand 14

Número de catálogo: B12368601
Peso molecular: 486.6 g/mol
Clave InChI: JAHUHEDUDMTTTF-COWZOJLOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VHL Ligand 14 is a useful research compound. Its molecular formula is C25H34N4O4S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H34N4O4S

Peso molecular

486.6 g/mol

Nombre IUPAC

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H34N4O4S/c1-14(17-7-9-18(10-8-17)21-15(2)26-13-34-21)27-23(32)20-11-19(31)12-29(20)24(33)22(25(4,5)6)28-16(3)30/h7-10,13-14,19-20,22,31H,11-12H2,1-6H3,(H,27,32)(H,28,30)/t14-,19+,20-,22+/m0/s1

Clave InChI

JAHUHEDUDMTTTF-COWZOJLOSA-N

SMILES isomérico

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O

SMILES canónico

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O

Origen del producto

United States

Foundational & Exploratory

VHL Ligand 14: A Core Component for Targeted Protein Degradation of Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action and Application in PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VHL Ligand 14, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). With a focus on its application in the targeted degradation of Estrogen Receptor α (ERα), this document delves into the underlying biology, quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction: The Ubiquitin-Proteasome System and the Rise of PROTACs

The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of intracellular proteins, playing a pivotal role in maintaining protein homeostasis.[1] This intricate process involves a cascade of enzymatic reactions mediated by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes, which ultimately tag substrate proteins with ubiquitin for recognition and degradation by the 26S proteasome.[1][2]

PROTACs are heterobifunctional molecules designed to hijack the UPS for the selective degradation of a protein of interest (POI).[3][4] They consist of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the target protein.[3][4][5]

The von Hippel-Lindau (VHL) E3 ligase is one of the most utilized E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[2] this compound is a specific ligand developed for this purpose, enabling the recruitment of the VHL E3 ligase complex to a desired target.[6]

The VHL E3 Ligase Complex and its Natural Function

The VHL protein is the substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex (CRL2^VHL^).[2] Under normal oxygen conditions (normoxia), the primary substrate for VHL is the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α). Specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[7][8] This post-translational modification creates a binding site for VHL, leading to the ubiquitination and proteasomal degradation of HIF-1α, thus preventing its accumulation.[7][8]

Mechanism of Action of this compound in PROTACs

This compound functions as the E3 ligase-recruiting moiety within a PROTAC.[6] When incorporated into a PROTAC targeting ERα, the this compound portion binds to the VHL protein, while the other end of the PROTAC binds to ERα. This ternary complex formation brings the VHL E3 ligase machinery into close proximity with ERα, a protein not naturally targeted by VHL.[3][9] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of ERα.[3][5] The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[3][5]

Signaling Pathway of this compound-based ERα PROTAC

VHL_PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation VHL_Ligand_14_PROTAC This compound-ERα PROTAC ERa Estrogen Receptor α (ERα) VHL_Ligand_14_PROTAC->ERa Binds to ERα VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, CUL2, Rbx1) VHL_Ligand_14_PROTAC->VHL_complex Recruits VHL Complex Ternary_Complex ERα-PROTAC-VHL Complex Poly_Ub_ERa Polyubiquitinated ERα Ternary_Complex->Poly_Ub_ERa Ubiquitin Transfer E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Brings Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Poly_Ub_ERa->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: this compound-based PROTAC mechanism for ERα degradation.

Quantitative Data

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context.

Ligand/PROTACParameterValueTargetNotes
This compound IC50196 nMVHLRepresents the concentration required to inhibit 50% of the binding of a fluorescent probe to VHL.[6]
Representative VHL-based ERα PROTAC (e.g., ERD-308)DC500.17 nMERα (MCF-7 cells)The concentration of the PROTAC required to degrade 50% of the target protein.[10]
Representative VHL-based ERα PROTAC (e.g., ERD-308)Dmax>95%ERα (MCF-7 cells)The maximum percentage of target protein degradation achieved.[10]
Representative VHL Ligand (e.g., VH032)Kd185 nMVHLThe dissociation constant, a measure of binding affinity.[8]

Note: Data for representative PROTACs are included to illustrate typical efficacy, as specific DC50 and Dmax values for a PROTAC explicitly using "this compound" are not publicly available in the searched literature.

Experimental Protocols

The characterization of a this compound-based PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.

Western Blotting for Protein Degradation

This is a fundamental assay to measure the reduction in the levels of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα) and allow them to adhere. Treat cells with a range of concentrations of the this compound-based PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the target protein (ERα) and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer:

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant VHL E3 ligase complex

    • Recombinant ERα protein

    • Ubiquitin

    • ATP

    • This compound-based PROTAC at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blotting: Analyze the reaction products by Western blotting using an anti-ERα or anti-ubiquitin antibody. The appearance of higher molecular weight bands or a smear above the unmodified ERα band indicates polyubiquitination.

Ternary Complex Formation Assays

Confirming the formation of the ERα-PROTAC-VHL ternary complex is crucial.

Protocol:

  • Cell Lysis: Lyse cells treated with the PROTAC using a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against one component of the complex (e.g., anti-VHL or anti-ERα) and Protein A/G beads.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting, probing for the other two components of the complex.

SPR provides real-time kinetic data on binding events.

Protocol:

  • Immobilization: Immobilize the VHL E3 ligase complex on an SPR sensor chip.

  • Binary Binding: Inject a series of concentrations of the this compound-based PROTAC to measure its binary binding affinity to VHL.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and ERα over the immobilized VHL. An increased binding response compared to the binary interaction indicates the formation of a stable ternary complex.

Experimental Workflow Diagram

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Design Design PROTAC with This compound and ERα Ligand Synthesis Chemical Synthesis Design->Synthesis SPR SPR: Measure binary (PROTAC-VHL) and ternary complex formation Synthesis->SPR ITC ITC: Determine binding thermodynamics Synthesis->ITC Ubiquitination_Assay In Vitro Ubiquitination Assay SPR->Ubiquitination_Assay Western_Blot Western Blot: Measure ERα degradation (DC50, Dmax) Ubiquitination_Assay->Western_Blot Co_IP Co-Immunoprecipitation: Confirm ternary complex in cells Western_Blot->Co_IP Proteomics Quantitative Proteomics: Assess selectivity Co_IP->Proteomics

Caption: A typical experimental workflow for the validation of a this compound-based PROTAC.

Conclusion

This compound serves as a potent and versatile tool for the development of PROTACs aimed at targeted protein degradation. Its ability to effectively recruit the VHL E3 ligase complex enables the degradation of otherwise "undruggable" targets, such as the nuclear hormone receptor ERα. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation, is paramount for the successful design and optimization of novel therapeutics in the rapidly advancing field of targeted protein degradation. This guide provides a foundational framework for researchers to design and execute robust studies to harness the full potential of this compound-based PROTACs.

References

VHL Ligand 14 for PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of VHL Ligand 14, a crucial building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document covers the core mechanism of action, quantitative binding data, and detailed experimental protocols for the characterization of PROTACs utilizing this ligand.

Introduction to VHL-based Targeted Protein Degradation

Targeted protein degradation is a therapeutic strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] This is achieved using PROTACs, which are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[2]

The von Hippel-Lindau (VHL) protein, a component of the CRL2^VHL^ E3 ubiquitin ligase complex, is one of the most widely recruited E3 ligases in PROTAC development.[1] VHL-based PROTACs have shown significant promise in degrading a multitude of therapeutic targets. This compound (also referred to as Compound 11) is a specific small molecule designed to bind to the VHL E3 ligase, serving as a cornerstone for the assembly of potent and selective PROTAC degraders.[3][4]

Mechanism of Action

The primary function of a VHL-based PROTAC is to induce the proximity between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.[1] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and can subsequently act catalytically to induce the degradation of multiple POI molecules.[2]

VHL_PROTAC_Mechanism VHL-Based PROTAC Catalytic Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC VHL-PROTAC PROTAC->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Catalyzes Ubiquitination Recycle Recycling Ternary->Recycle Releases Ub Ubiquitin (from E1/E2) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades POI Recycle->PROTAC Recycle->VHL

A diagram of the VHL-PROTAC catalytic cycle.

This compound: Properties and Comparison

This compound is a high-affinity binder to the VHL protein complex. It was developed for the design of PROTACs targeting the estrogen receptor α (ERα) for degradation.[3][4] Its binding affinity is a critical parameter for the successful formation of the ternary complex and subsequent degradation efficacy.

Table 1: Quantitative Data for this compound

Parameter Value Description Reference

| Binding Affinity (IC₅₀) | 196 nM | Concentration required to inhibit 50% of a probe's binding to the VHL complex. |[3][4][5] |

To contextualize its potency, the binding affinity of this compound is compared with other commonly used VHL ligands in the table below.

Table 2: Comparative Binding Affinities of Common VHL Ligands

Ligand Binding Affinity (Kd) Assay Method
VH032 185 nM Isothermal Titration Calorimetry (ITC)
VH101 44 nM Isothermal Titration Calorimetry (ITC)
This compound (IC₅₀) 196 nM Competitive Binding Assay

| VH298 | 171 nM | Surface Plasmon Resonance (SPR) |

Note: IC₅₀ and Kd values are related but not identical; direct comparison should be made with caution as assay methods differ.

PROTAC Synthesis and Development Workflow

The synthesis of a PROTAC is a modular process involving three key components: the VHL E3 ligase ligand (this compound), a linker, and a warhead (a ligand for the protein of interest). The linker's length, composition, and attachment points are critical variables that must be optimized to ensure productive ternary complex formation.[6] For PROTACs utilizing this compound, the warhead would typically be a ligand for a target like ERα.[4]

The general workflow for developing a this compound-based PROTAC involves several stages, from initial design and synthesis to comprehensive biological evaluation.

PROTAC_Workflow PROTAC Development Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Design 1. PROTAC Design (Warhead, Linker, VHL Ligand) Synth 2. Component Synthesis & Conjugation Design->Synth Purify 3. Purification & Characterization Synth->Purify Biochem 4. Biochemical Assays (e.g., FP Binding) Purify->Biochem Cellular 5. Cellular Assays (e.g., Western Blot) Biochem->Cellular Vivo 6. In Vivo Studies (PK/PD, Efficacy) Cellular->Vivo

A logical workflow for PROTAC development.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments required to characterize this compound and the resulting PROTACs.

Protocol 1: VHL Binding Affinity Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a fluorescently labeled VHL ligand (probe) from the VHL protein complex.[7][8]

A. Principle Fluorescence Polarization (FP) measures the change in the tumbling rate of a fluorescent probe. A small, unbound probe tumbles rapidly, resulting in low polarization. When bound to the larger VHL protein complex, its tumbling slows, increasing polarization. A test compound that binds to VHL will compete with the probe, displacing it and causing a decrease in polarization.[9]

B. Materials

  • Purified recombinant VHL complex (e.g., ELOB/ELOC/VHL).[7]

  • Fluorescent VHL probe (e.g., BDY FL VH032).[8]

  • This compound (or other test compounds).

  • FP Assay Buffer (e.g., Tris-based buffer with 0.01% BSA and 0.01% Tween-20).

  • Black, low-binding 384-well microplates.

  • Microplate reader capable of measuring fluorescence polarization.[7]

C. Procedure

  • Reagent Preparation :

    • Prepare a 2X solution of the VHL complex in FP Assay Buffer.

    • Prepare a 2X solution of the fluorescent probe in FP Assay Buffer.

    • Prepare a serial dilution of this compound (typically starting from 100 µM) in FP Assay Buffer containing the same final DMSO concentration (e.g., 1%).

  • Plate Setup (per well) :

    • Total Binding Wells : 10 µL of 2X VHL complex + 10 µL of FP Assay Buffer.

    • Competitor Wells : 10 µL of 2X VHL complex + 10 µL of serially diluted this compound.

    • Probe Only Wells (Negative Control) : 20 µL of FP Assay Buffer.

    • Add 20 µL of the 2X fluorescent probe solution to all wells except the blank.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.[7]

  • Measurement : Read the fluorescence polarization on a microplate reader (e.g., λex 485 nm, λem 528 nm).[7]

D. Data Analysis

  • Subtract the background fluorescence from all readings.

  • Plot the change in millipolarization (mP) units against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Degradation Assay (Western Blot)

Western blotting is the standard method to quantify the degradation of a target protein and determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).[1][10]

A. Principle Cells are treated with varying concentrations of the PROTAC. Following treatment, cells are lysed, and the total protein is separated by size via SDS-PAGE. The target protein is detected using a specific primary antibody, and the signal is quantified to determine the extent of degradation relative to a vehicle control.

B. Materials

  • Appropriate cell line expressing the target protein (e.g., MCF-7 for ERα).[11]

  • This compound-based PROTAC.

  • Cell culture medium, plates, and incubator.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

C. Procedure

  • Cell Treatment :

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 18-24 hours).[12]

  • Lysate Preparation :

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Harvest lysates and clarify by centrifugation.

    • Determine protein concentration using a BCA assay.[13]

  • SDS-PAGE and Transfer :

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and sample buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting :

    • Block the membrane in blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis :

    • Apply ECL substrate and capture the chemiluminescent signal using an imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

D. Data Analysis

  • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).

  • Plot the percentage of protein remaining against the log concentration of the PROTAC.

  • Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Table 3: Example Data Presentation for a VHL-based ERα PROTAC

PROTAC Concentration % ERα Remaining (Normalized)
Vehicle (DMSO) 100%
0.1 nM 95%
1 nM 60%
10 nM 15%
100 nM 5%
1 µM 8%
Calculated DC₅₀ ~1.5 nM
Calculated Dₘₐₓ ~95%

This table represents exemplary data to illustrate the expected outcome.

References

VHL Ligand 14: A Technical Overview of its Binding Affinity to the Von Hippel-Lindau Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of VHL Ligand 14 to the Von Hippel-Lindau (VHL) protein, a critical interaction leveraged in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to VHL and its Role in Targeted Protein Degradation

The Von Hippel-Lindau tumor suppressor protein (VHL) is a key component of the E3 ubiquitin ligase complex.[1] This complex, which also includes elongin B, elongin C, and cullin-2, plays a crucial role in cellular homeostasis by targeting specific proteins for degradation via the ubiquitin-proteasome system.[1] One of the primary substrates of the VHL complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a transcription factor that upregulates genes involved in the response to low oxygen levels.[1] By mediating the degradation of HIF-1α under normal oxygen conditions, VHL prevents aberrant cell growth and proliferation.[1]

The ability of small molecules to bind to VHL has been harnessed in the field of targeted protein degradation. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker. By simultaneously binding to both the target protein and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. VHL is a commonly recruited E3 ligase in PROTAC design, and the affinity of the VHL ligand is a critical determinant of the resulting PROTAC's efficacy.

This compound: Structure and Significance

This compound, also known as Compound 11, is a synthetic ligand designed to bind to the VHL protein.[2][3] It serves as a crucial component in the construction of PROTACs, particularly those targeting the estrogen receptor α (ERα) for degradation.[2][3][4] The chemical structure of this compound is presented below.

Chemical Structure of this compound

Quantitative Binding Affinity Data

The binding affinity of this compound to the VHL protein has been quantified using a competitive fluorescence polarization assay. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a ligand required to inhibit the binding of a known fluorescent probe by 50%. It is important to note that the IC50 value is dependent on the experimental conditions, including the concentration of the fluorescent probe and the VHL protein complex. The dissociation constant (Kd), which represents the intrinsic binding affinity between the ligand and the protein, was not reported in the primary literature for this compound.

LigandBinding ParameterValueAssay Method
This compoundIC50196 nMCompetitive Fluorescence Polarization

Experimental Protocols

The following is a detailed methodology for a competitive fluorescence polarization assay, adapted from the protocol used to determine the IC50 value of this compound.

Competitive Fluorescence Polarization Assay for VHL Ligand Binding

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the VHL protein complex.

Materials:

  • Purified VHL/Elongin B/Elongin C (VCB) complex

  • Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide)

  • Test compound (this compound)

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the VCB complex in the assay buffer. The final concentration in the assay should be in the low nanomolar range.

    • Prepare a stock solution of the fluorescent probe in the assay buffer. The final concentration should be at or below its Kd for the VCB complex to ensure a sensitive assay window.

    • Prepare a serial dilution of the test compound (this compound) in the assay buffer.

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of the serially diluted test compound to the wells of the 384-well plate. Include wells with buffer and no compound as a positive control (maximum polarization) and wells with a known saturating concentration of a non-fluorescent VHL ligand as a negative control (minimum polarization).

    • Prepare a master mix of the VCB complex and the fluorescent probe in the assay buffer.

    • Add an equal volume (e.g., 5 µL) of the VCB/probe master mix to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • The raw fluorescence polarization data is typically converted to a percentage of inhibition relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

VHL-HIF-1α Signaling Pathway

The following diagram illustrates the central role of the VHL protein complex in the degradation of HIF-1α under normoxic conditions.

VHL_HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α hydroxylated_HIF1a Hydroxylated HIF-1α HIF1a->hydroxylated_HIF1a Hydroxylation PHD Prolyl Hydroxylase (PHD) O2 O2 polyUb_HIF1a Poly-ubiquitinated HIF-1α hydroxylated_HIF1a->polyUb_HIF1a Recognition & Ubiquitination VHL_complex VHL-EloB-EloC (VCB Complex) Ub Ubiquitin (Ub) Proteasome 26S Proteasome polyUb_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF_complex HIF-1 Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Gene_expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression

VHL-HIF-1α Signaling Pathway Diagram
Experimental Workflow: Competitive Fluorescence Polarization Assay

The diagram below outlines the workflow for determining the binding affinity of a VHL ligand using a competitive fluorescence polarization assay.

FP_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_incubation 3. Incubation cluster_measurement 4. Measurement & Analysis prep_vcb Prepare VCB Complex Solution add_master_mix Add VCB/Probe Master Mix to Plate prep_vcb->add_master_mix prep_probe Prepare Fluorescent Probe Solution prep_probe->add_master_mix prep_ligand Prepare Serial Dilution of this compound add_ligand Add this compound Dilutions to Plate prep_ligand->add_ligand add_ligand->add_master_mix incubate Incubate at Room Temp (e.g., 60 min) add_master_mix->incubate read_plate Read Fluorescence Polarization incubate->read_plate analyze_data Plot % Inhibition vs. [Ligand] read_plate->analyze_data determine_ic50 Determine IC50 from Dose-Response Curve analyze_data->determine_ic50

Workflow for Competitive FP Assay

References

The Role of VHL Ligand 14 in Estrogen Receptor Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This guide provides an in-depth technical overview of the role and application of VHL Ligand 14, a crucial component in the development of PROTACs aimed at degrading the Estrogen Receptor α (ERα), a key driver in the majority of breast cancers.

ERα-positive breast cancer is traditionally treated with therapies that modulate the receptor's activity. However, the development of resistance is a significant clinical challenge. PROTACs that induce the degradation of ERα offer a promising strategy to overcome this resistance. By physically removing the receptor, these molecules can prevent both ligand-dependent and -independent signaling. At the heart of these ERα-targeting PROTACs is the recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design, and specific VHL ligands are essential for this process.

This document will detail the mechanism of action of VHL-recruiting ERα PROTACs, with a specific focus on those utilizing this compound. We will present quantitative data on their efficacy, provide detailed experimental protocols for their characterization, and illustrate key pathways and workflows through diagrams.

Mechanism of Action: VHL-Mediated ERα Degradation

A VHL-based ERα PROTAC is a tripartite molecule consisting of three key components: a ligand that binds to ERα, a linker, and a ligand that recruits the VHL E3 ligase. This compound serves as this crucial E3 ligase-recruiting moiety.

The process begins with the PROTAC molecule simultaneously binding to ERα and the VHL E3 ligase within the cell. This induced proximity results in the formation of a ternary complex (ERα-PROTAC-VHL). The formation of this complex is a critical step for the subsequent degradation of the target protein. Once the ternary complex is formed, the VHL E3 ligase ubiquitinates ERα by catalyzing the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERα. This polyubiquitination marks ERα for recognition and subsequent degradation by the 26S proteasome. A key feature of this process is its catalytic nature; once ERα is degraded, the PROTAC molecule is released and can recruit another ERα protein, allowing a single PROTAC molecule to induce the degradation of multiple target proteins.

Below is a diagram illustrating this signaling pathway.

VHL_ER_Degradation_Pathway cluster_cell Cellular Environment PROTAC VHL-based ERα PROTAC (with this compound) Ternary_Complex Ternary Complex (ERα-PROTAC-VHL) PROTAC->Ternary_Complex Binds ER Estrogen Receptor α (ERα) ER->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->PROTAC Catalytic Cycle Ternary_Complex->VHL Release Ub_ER Polyubiquitinated ERα Ternary_Complex->Ub_ER Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_ER->Proteasome Recognition Degraded_ER Degraded ERα (Peptides) Proteasome->Degraded_ER Degradation

VHL-mediated ERα degradation pathway.

Quantitative Data for VHL-Based ERα Degraders

The efficacy of PROTACs is typically quantified by their DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). This compound, also known as compound 11 in some literature, has a binding affinity (IC50) for VHL of 196 nM[1][2]. This ligand has been incorporated into the highly potent ERα degrader, ERD-308[3].

The following tables summarize the in vitro efficacy of ERD-308 in ER-positive breast cancer cell lines.

Table 1: In Vitro Degradation Efficacy of ERD-308

Cell LineDC50 (nM)DmaxReference
MCF-70.17>95% at 5 nM[3]
T47D0.43>95% at 5 nM[3]

Table 2: Antiproliferative Activity of ERD-308

Cell LineIC50 (nM)AssayReference
MCF-70.31Cell Proliferation[3]

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of VHL-based ERα degraders. Below are methodologies for key experiments.

Western Blot Analysis for ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate ER-positive breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the VHL-based ERα PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time, typically 16-24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Incubate another membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin).

    • Wash the membranes three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membranes three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membranes.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software. Normalize ERα band intensity to the loading control.

    • Calculate the percentage of ERα degradation relative to the vehicle control for each PROTAC concentration to determine DC50 and Dmax values.

Western_Blot_Workflow cluster_protocol Western Blot Workflow for ERα Degradation A 1. Cell Treatment (PROTAC Dose-Response) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF) D->E F 6. Immunoblotting (Antibody Incubation) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (DC50/Dmax Calculation) G->H PROTAC_Logic_Diagram cluster_design PROTAC Design & Optimization POI_Ligand ERα Ligand Affinity & Selectivity Ternary_Complex Ternary Complex Formation & Stability POI_Ligand->Ternary_Complex VHL_Ligand VHL Ligand Affinity (e.g., this compound) VHL_Ligand->Ternary_Complex Linker Linker Composition, Length, & Attachment Point Linker->Ternary_Complex Cell_Permeability Cell Permeability & Physicochemical Properties Linker->Cell_Permeability Metabolic_Stability Metabolic Stability Linker->Metabolic_Stability Degradation_Efficacy In Vitro Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Drives Cell_Permeability->Degradation_Efficacy Impacts InVivo_Efficacy In Vivo Efficacy & PK/PD Metabolic_Stability->InVivo_Efficacy Crucial for Degradation_Efficacy->InVivo_Efficacy Informs

References

An In-depth Technical Guide to the Structure-Activity Relationship of VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of VHL Ligand 14, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This compound, also referred to as Compound 11, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and it plays a pivotal role in the targeted degradation of proteins implicated in various diseases. This document details the quantitative binding data, experimental methodologies, and the logical framework of its mechanism of action.

Core Concepts: VHL Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VHL is one of the most successfully utilized E3 ligases in PROTAC design. VHL ligands, such as this compound, are instrumental in forming a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The affinity of the VHL ligand for its target is a critical determinant of the efficacy of the resulting PROTAC. A strong and specific interaction is necessary to efficiently recruit the VHL E3 ligase and initiate the degradation cascade.

Quantitative Data: this compound Binding Affinity

This compound has been identified as a potent binder to the VHL protein complex. The primary quantitative measure of its binding affinity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the binding of a reference ligand to VHL.

LigandParameterValueAssay TypeReference
This compound (Compound 11)IC50196 nMNot Specified[1]

This nanomolar binding affinity underscores the suitability of this compound as an effective E3 ligase recruiter for PROTAC applications.

Structure-Activity Relationship (SAR) of VHL Ligands

While a detailed SAR study specifically focused on systematic modifications of this compound is not extensively available in the public domain, the broader principles of VHL ligand design provide valuable insights. The core scaffold of most potent VHL ligands is based on a hydroxyproline (B1673980) (Hyp) moiety, which mimics the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).

Key structural features that influence the binding affinity of VHL ligands include:

  • The Hydroxyproline Core: The (2S, 4R)-4-hydroxyproline is a critical recognition element. The hydroxyl group forms key hydrogen bonds with serine and histidine residues in the VHL binding pocket.

  • The tert-Butyl Group: A tert-butyl group or similar bulky hydrophobic moiety at the N-acyl position of the hydroxyproline is generally favored for optimal binding.

  • The Acyl Group: The nature of the acyl group attached to the hydroxyproline nitrogen influences potency and physicochemical properties.

  • The Linker Attachment Point: The point of attachment of the linker to the VHL ligand is crucial for maintaining high-affinity binding while allowing for the effective formation of the ternary complex.

Application in PROTACs: The Case of ERD-148

This compound (Compound 11) is a key component of the PROTAC estrogen receptor α (ERα) degrader, ERD-148. ERD-148 was developed to target and degrade ERα, a key driver in the majority of breast cancers. In this PROTAC, this compound is connected via a linker to a raloxifene-based ligand that binds to ERα.

The efficacy of ERD-148 in degrading ERα has been demonstrated in ER-positive breast cancer cell lines, such as MCF-7 and T47D. The degradation of ERα by ERD-148 is dependent on the recruitment of the VHL E3 ligase, highlighting the critical role of this compound.

Experimental Protocols

VHL Binding Assay (General Protocol)

Determining the binding affinity of VHL ligands is crucial for SAR studies. A common method is a competitive binding assay using fluorescence polarization (FP).

Principle: A fluorescently labeled VHL ligand (tracer) is incubated with the VHL protein complex, resulting in a high FP signal. Unlabeled VHL ligands (competitors) are then added in increasing concentrations. The displacement of the fluorescent tracer by the competitor ligand leads to a decrease in the FP signal, which is proportional to the binding affinity of the competitor.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL tracer (e.g., a derivative of a known VHL ligand)

  • Test compounds (e.g., this compound and its analogs)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader capable of FP measurements

Procedure:

  • Prepare a solution of the VBC complex and the fluorescent tracer in the assay buffer.

  • Add serial dilutions of the test compounds to the wells of a microplate.

  • Add the VBC/tracer solution to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the FP signal against the logarithm of the competitor concentration and fit the data to a suitable model to determine the IC50 value.

Western Blotting for ERα Degradation

Western blotting is a standard technique to quantify the degradation of a target protein induced by a PROTAC.

Cell Culture and Treatment:

  • Culture ER-positive breast cancer cells (e.g., MCF-7 or T47D) in appropriate media.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., ERD-148) or vehicle control (e.g., DMSO) for a specific duration (e.g., 4, 8, 16, or 24 hours).

Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Immunoblotting:

  • Normalize the protein concentrations of all samples.

  • Denature the proteins by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (ERα) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Visualizations

Signaling Pathway of PROTAC-mediated Degradation

PROTAC_Mechanism cluster_PROTAC PROTAC Composition PROTAC PROTAC (e.g., ERD-148) VHL VHL E3 Ligase PROTAC->VHL Binds POI ERα (Target Protein) PROTAC->POI Binds Ternary_Complex Ternary Complex (VHL-PROTAC-ERα) PROTAC->Ternary_Complex VHL_Ligand This compound VHL_Ligand->PROTAC POI_Ligand ERα Ligand (Raloxifene-based) POI_Ligand->PROTAC VHL->Ternary_Complex POI->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated ERα Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., MCF-7, T47D) Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Varying concentrations and times) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis (Quantify protein degradation) Western_Blot->Data_Analysis End End Data_Analysis->End SAR_Logic VHL_Ligand_Structure VHL Ligand Structure (e.g., this compound) Structural_Modifications Structural Modifications - Hydroxyproline Core - N-Acyl Group - Bulky Hydrophobic Group VHL_Ligand_Structure->Structural_Modifications Leads to Binding_Affinity VHL Binding Affinity (IC50/Kd) Structural_Modifications->Binding_Affinity Impacts Ternary_Complex_Formation Ternary Complex Formation & Stability Structural_Modifications->Ternary_Complex_Formation Impacts Binding_Affinity->Ternary_Complex_Formation Influences PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex_Formation->PROTAC_Efficacy Determines

References

VHL Ligand 14: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical properties, synthesis, and biological activity of VHL Ligand 14, a key building block for Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of Estrogen Receptor Alpha (ERα).

This document provides a comprehensive overview of this compound, a crucial component in the development of PROTACs for targeted protein degradation. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this E3 ligase ligand.

Chemical and Physical Properties

This compound is a synthetic molecule designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its recruitment of VHL is a critical step in the mechanism of action for PROTACs that are designed to degrade specific target proteins.[1]

PropertyValueSource
Molecular Formula C₂₅H₃₄N₄O₄S[2]
Molecular Weight 486.63 g/mol [2]
CAS Number 2010986-87-3[2]
Appearance White to off-white solid[2]
Binding Affinity (IC₅₀) 196 nM (to VHL)[2]
Solubility ≥ 100 mg/mL in DMSO[2]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[2]
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month[2]

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of analogous VHL ligands is well-documented.[3][4] These syntheses generally involve a multi-step approach, often culminating in the coupling of a substituted hydroxyproline (B1673980) core with other key fragments. The following diagram illustrates a plausible synthetic strategy based on established methods for similar VHL ligands.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Boc-Hyp-OH Boc-L-hydroxyproline Coupling1 Amide Coupling Boc-Hyp-OH->Coupling1 Thiazole_Intermediate 4-(4-methylthiazol-5-yl)aniline Thiazole_Intermediate->Coupling1 Tert_Leucine_Derivative Boc-L-tert-leucine Coupling2 Amide Coupling Tert_Leucine_Derivative->Coupling2 Deprotection1 Boc Deprotection Coupling1->Deprotection1 Deprotection1->Coupling2 Deprotection2 Boc Deprotection Coupling2->Deprotection2 Final_Coupling Final Amide Coupling Deprotection2->Final_Coupling VHL_Ligand_14 This compound Final_Coupling->VHL_Ligand_14

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action in PROTACs

This compound serves as the E3 ligase-recruiting moiety in a PROTAC. The PROTAC itself is a heterobifunctional molecule, containing a ligand for the target protein (e.g., ERα), a linker, and the VHL ligand. The binding of the PROTAC to both the target protein and the VHL E3 ligase brings them into close proximity, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][5]

G ERa Estrogen Receptor α (Target Protein) Ternary_Complex Ternary Complex (ERα-PROTAC-VHL) ERa->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Facilitates Ub Ubiquitin Ub->Poly_Ub Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Targeted for Degradation ERα Degradation Proteasome->Degradation Mediates G Start Start Cell_Culture Plate MCF-7 Cells Start->Cell_Culture Treatment Treat with PROTAC/DMSO Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-ERα, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

An In-depth Technical Guide to VHL Ligand 14 and its Application in the Ubiquitin-Proteasome System for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VHL Ligand 14, its mechanism of action within the ubiquitin-proteasome system, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). The focus is on the targeted degradation of the Estrogen Receptor alpha (ERα), a key target in breast cancer therapy. This document includes quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

Introduction to VHL and the Ubiquitin-Proteasome System

The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex, also known as the ECV complex (Elongin B, Elongin C, Cullin 2, and VHL)[1]. This complex plays a crucial role in cellular homeostasis by targeting specific proteins for degradation via the ubiquitin-proteasome system (UPS). The primary endogenous substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key regulator of the cellular response to low oxygen levels[1][2].

The UPS is a major pathway for controlled protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that result in the covalent attachment of a chain of ubiquitin molecules to a target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome[2].

PROTACs are heterobifunctional molecules that hijack the UPS to induce the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI.

This compound: A Key Component for VHL-Recruiting PROTACs

This compound, also referred to as Compound 11 in some literature, is a small molecule designed to bind to the VHL E3 ubiquitin ligase[2][3]. It serves as a crucial building block for the synthesis of VHL-recruiting PROTACs. The primary application of this compound has been in the development of PROTACs targeting the Estrogen Receptor alpha (ERα) for degradation[2][3].

Quantitative Data for this compound and Derived PROTACs

The following tables summarize the key quantitative data for this compound and a prominent ERα-targeting PROTAC, ERD-308, which incorporates a derivative of this compound.

Compound Parameter Value Assay Reference
This compoundIC50 (Binding to VHL)196 nMNot Specified[2][3]
PROTAC Target Protein Cell Line DC50 Dmax Reference
ERD-308ERαMCF-70.17 nM>95% at 5 nM[4][5]
ERD-308ERαT47D0.43 nM>95% at 5 nM[4][5]
  • IC50: The concentration of a substance that is required for 50% inhibition of a biological process.

  • DC50: The concentration of a PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Signaling Pathway and Experimental Workflow

VHL-Mediated ERα Degradation Pathway

The following diagram illustrates the mechanism by which a this compound-based PROTAC, such as ERD-308, induces the degradation of ERα.

VHL_ERa_Degradation cluster_cell Cellular Environment PROTAC ERD-308 (this compound-Linker-ERα Ligand) Ternary_complex Ternary Complex (ERα-PROTAC-VHL) PROTAC->Ternary_complex Binds ERa Estrogen Receptor α (ERα) ERa->Ternary_complex Binds VHL_complex VHL E3 Ligase Complex (VHL, Cul2, Elongin B/C, Rbx1) VHL_complex->Ternary_complex Binds PolyUb_ERa Polyubiquitinated ERα Ternary_complex->PolyUb_ERa Ubiquitination Ub Ubiquitin Ub->PolyUb_ERa Proteasome 26S Proteasome PolyUb_ERa->Proteasome Recognition Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degradation

Caption: VHL-mediated degradation of ERα by a PROTAC.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the evaluation of a this compound-based PROTAC.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis 1. PROTAC Synthesis (this compound + Linker + POI Ligand) Biochemical_Assays 2. Biochemical & Biophysical Assays Synthesis->Biochemical_Assays Cellular_Assays 3. Cellular Assays Biochemical_Assays->Cellular_Assays ITC Isothermal Titration Calorimetry (ITC) - Binding Affinity (Kd) - Thermodynamics SPR Surface Plasmon Resonance (SPR) - Binding Kinetics (kon, koff) TR_FRET Time-Resolved FRET (TR-FRET) - Ternary Complex Formation Data_Analysis 4. Data Analysis & Optimization Cellular_Assays->Data_Analysis Western_Blot Western Blot - Protein Degradation (DC50, Dmax) Cell_Viability Cell Viability/Proliferation Assay - Functional Effect Data_Analysis->Synthesis Optimization Loop

Caption: Experimental workflow for evaluating a VHL-based PROTAC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-based PROTACs.

Western Blotting for PROTAC-Mediated ERα Degradation

Objective: To quantify the dose-dependent degradation of ERα in response to treatment with a this compound-based PROTAC.

Materials:

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D).

  • Cell culture medium and supplements.

  • This compound-based PROTAC (e.g., ERD-308).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against ERα.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using supplemented lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα band intensity to the corresponding loading control.

    • Calculate the percentage of ERα remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining ERα against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the VHL protein complex.

Materials:

  • Purified VHL E3 ligase complex (VCB complex: VHL, Elongin C, Elongin B).

  • This compound.

  • ITC instrument.

  • Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the VCB complex and dissolve this compound in the same dialysis buffer to ensure buffer matching.

    • Determine the accurate concentrations of the protein and the ligand.

  • ITC Experiment Setup:

    • Load the VCB complex into the sample cell of the ITC instrument (typically at a concentration of 10-20 µM).

    • Load this compound into the injection syringe (typically at a concentration 10-fold higher than the protein).

  • Titration:

    • Perform a series of small, sequential injections of this compound into the sample cell containing the VCB complex.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association (kon) and dissociation (koff) rate constants of the interaction between this compound and the VHL protein complex, and to determine the binding affinity (Kd).

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified VCB complex.

  • This compound.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Immobilize the VCB complex onto the sensor chip surface via amine coupling.

    • Deactivate any remaining active sites with ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of this compound over the immobilized VCB surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the formation of the ternary complex (ERα-PROTAC-VHL) induced by a this compound-based PROTAC.

Materials:

  • Tagged ERα protein (e.g., His-tagged).

  • Tagged VCB complex (e.g., GST-tagged).

  • This compound-based PROTAC.

  • TR-FRET donor-labeled antibody (e.g., anti-His-Terbium).

  • TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).

  • Assay buffer.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup:

    • In a microplate, combine the tagged ERα protein, tagged VCB complex, and a serial dilution of the PROTAC.

    • Incubate the mixture to allow for ternary complex formation.

  • Antibody Addition:

    • Add the donor- and acceptor-labeled antibodies to the wells.

    • Incubate to allow the antibodies to bind to their respective tags.

  • TR-FRET Measurement:

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores at their respective wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to determine the EC50 for ternary complex formation.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective PROTACs. Its ability to effectively recruit the VHL E3 ligase has been successfully leveraged to induce the degradation of high-value therapeutic targets such as ERα. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of targeted protein degradation. The continued exploration and optimization of PROTACs based on this compound and other E3 ligase ligands hold significant promise for the development of novel therapeutics for a wide range of diseases.

References

VHL Ligand 14: A Second-Generation Component for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest. A critical component of many successful PROTACs is a high-affinity ligand for an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized in PROTAC design, owing to its broad tissue expression and the availability of well-characterized small-molecule ligands.[1][]

This technical guide focuses on VHL Ligand 14, a second-generation VHL ligand that has demonstrated utility in the development of potent and selective protein degraders. We will explore its mechanism of action, provide comparative data with other VHL ligands, detail key experimental protocols for its characterization, and visualize the underlying biological and experimental workflows.

This compound: Properties and Mechanism of Action

This compound is a small molecule designed to bind with high affinity to the substrate recognition pocket of the VHL protein.[3] Its primary application is as a building block in the synthesis of PROTACs. When incorporated into a PROTAC, this compound serves as the "anchor" to the VHL E3 ligase complex. The other end of the PROTAC contains a ligand for a specific protein of interest (POI). By simultaneously binding both VHL and the POI, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5]

This compound has been specifically utilized in the design of PROTACs targeting the estrogen receptor α (ERα), demonstrating its utility in developing therapeutics for hormone-driven cancers.[3][6]

Signaling Pathway: PROTAC-Mediated Ubiquitination

The diagram below illustrates the catalytic mechanism by which a VHL-based PROTAC, utilizing a ligand such as this compound, induces the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) Ternary_Complex VHL :: PROTAC :: POI Ternary Complex PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by POI Protein of Interest (POI) POI->Ternary_Complex Bound by Ternary_Complex->PROTAC Recycled Ternary_Complex->VHL Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Catalyzes Transfer E1 E1 Ubiquitin-Activating Enzyme Ub_E1 E1-Ub E1->Ub_E1 E2 E2 Ubiquitin-Conjugating Enzyme Ub_E2 E2-Ub E2->Ub_E2 Ub Ubiquitin Ub->E1 ATP Ub_E1->E2 Transfer Ub_E2->Ternary_Complex Delivers Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized & Degraded Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated protein degradation pathway.

Data Presentation: Comparative Analysis of VHL Ligands

The efficacy of a VHL-based PROTAC is highly dependent on the binding affinity of its VHL ligand. Second-generation ligands have been developed to improve upon initial scaffolds, offering enhanced potency, better physicochemical properties, and more versatile exit vectors for linker attachment.[7][8] Below is a summary of quantitative data for this compound and other notable second-generation VHL ligands.

LigandBinding Affinity to VHLAssay TypeKey Features & ApplicationsReference
This compound IC50 = 196 nMNot SpecifiedUsed for developing ERα degraders.[6]
VH298 Kd = 80-90 nMNot SpecifiedPotent VHL:HIF-α interaction inhibitor; used for PROTAC synthesis.[9]
VL285 IC50 = 0.34 µM (340 nM)Not SpecifiedVHL ligand used in PROTAC development.[9]
VHL-IN-1 Kd = 37 nMNot SpecifiedPotent VHL inhibitor that stabilizes HIF-1α.[9]
VH032 Kd = 1.5 µMITCA foundational, widely used VHL ligand for PROTACs.[7]

Note: Binding affinities (IC50, Kd) are highly dependent on the specific assay conditions. Direct comparison between values obtained from different studies and assay types should be made with caution.

Experimental Protocols

Characterizing the binding of a ligand to VHL is a critical step in the development of a PROTAC. The following are detailed methodologies for two common and robust assays used for this purpose: Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) Competition Assay.

Protocol 1: Isothermal Titration Calorimetry (ITC) for VHL-Ligand Binding

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of a ligand binding to the VHL complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • This compound (or other test ligand)

  • ITC instrument (e.g., Malvern MicroCal)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • DMSO (for ligand stock solution)

  • Degasser

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the VBC protein complex against the ITC buffer to ensure buffer matching.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare the final protein and ligand solutions by diluting them into the exact same final dialysis buffer. The final DMSO concentration must be identical in both the protein (cell) and ligand (syringe) solutions to minimize heats of dilution. A typical final DMSO concentration is 1-2%.

    • Accurately determine the final concentrations of the protein and ligand solutions (e.g., via UV-Vis spectroscopy).

    • Degas both solutions for at least 10 minutes immediately prior to the experiment to prevent air bubbles.[10]

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed (e.g., 5 µcal/s and 750 rpm).

  • Experimental Run:

    • Load the VBC protein solution (typically 10-20 µM) into the sample cell.

    • Load the VHL ligand solution (typically 100-200 µM, ~10-fold excess) into the titration syringe.

    • Perform an initial injection of ~0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.

    • Execute a series of injections (e.g., 19 injections of 2 µL each) with a spacing of ~150 seconds between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment titrating the ligand into buffer alone.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, and ΔH.[11]

Protocol 2: Fluorescence Polarization (FP) Competition Assay

Objective: To determine the binding affinity (IC50, Ki) of an unlabeled ligand by measuring its ability to displace a fluorescently labeled probe from the VHL complex.

Materials:

  • Purified VBC complex

  • Fluorescently labeled VHL probe (e.g., a FAM-labeled HIF-1α peptide or a fluorescent VHL ligand)

  • Unlabeled test ligand (e.g., this compound)

  • Assay buffer (e.g., 100 mM sodium phosphate (B84403) pH 7.5, 100 mM NaCl, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Microplate reader capable of measuring fluorescence polarization

Methodology:

  • Assay Setup:

    • Prepare a solution containing the VBC complex and the fluorescent probe in assay buffer. The concentrations should be optimized based on the probe's affinity; typically, the VBC concentration is set near the Kd of the probe, and the probe concentration is low (e.g., 1-5 nM).[12]

    • Prepare a serial dilution of the unlabeled test ligand in assay buffer.

  • Plate Layout:

    • Add the test ligand dilutions to the wells of the 384-well plate.

    • Include control wells:

      • Negative Control (0% inhibition): VBC + probe + buffer (with equivalent DMSO as test wells).

      • Positive Control (100% inhibition): VBC + probe + a saturating concentration of a known high-affinity unlabeled VHL ligand.

      • Probe Only Control: Probe + buffer (to measure polarization of the free probe).

  • Running the Assay:

    • Add the VBC/probe mixture to all wells containing the test ligand and controls.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium. Protect from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.[13]

    • Plot the mP values against the logarithm of the test ligand concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value, which is the concentration of the test ligand that displaces 50% of the fluorescent probe.[14]

Mandatory Visualizations

Experimental Workflow: VHL Ligand Evaluation

The following diagram outlines the typical workflow for the discovery and validation of a new VHL ligand and its subsequent incorporation into a PROTAC.

Ligand_Evaluation_Workflow node_design 1. Ligand Design & Synthesis node_bind 2. In Vitro Binding Assay (ITC or FP) node_design->node_bind node_eval1 Evaluate Kd / IC50 node_bind->node_eval1 node_eval1->node_design Weak Binder (Redesign) node_protac 3. PROTAC Synthesis (Linker + POI Ligand) node_eval1->node_protac Potent Binder node_cell 4. Cellular Degradation Assay (Western Blot / Proteomics) node_protac->node_cell node_eval2 Evaluate DC50 / Dmax node_cell->node_eval2 node_eval2->node_protac Inactive (Modify Linker/POI) node_opt 5. Lead Optimization node_eval2->node_opt Active Degrader node_end Preclinical Candidate node_opt->node_end

Workflow for VHL Ligand and PROTAC Development.

References

Investigating the Ternary Complex with VHL Ligand 14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ternary complex formed by Proteolysis Targeting Chimeras (PROTACs) utilizing VHL Ligand 14 to induce the degradation of Estrogen Receptor Alpha (ERα). As the landscape of targeted protein degradation (TPD) evolves, a comprehensive understanding of the formation and dynamics of the key [Target-PROTAC-E3 Ligase] ternary complex is paramount for the rational design of effective therapeutics. This document outlines the core principles, quantitative biophysical characterization, detailed experimental protocols, and relevant signaling pathways associated with this system.

Introduction to this compound in Ternary Complex Formation

This compound is a crucial component in the design of PROTACs aimed at hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the degradation of specific proteins of interest (POIs). In the context of this guide, the POI is Estrogen Receptor Alpha (ERα), a key driver in certain types of breast cancer. A PROTAC incorporating this compound acts as a molecular bridge, inducing proximity between ERα and the VHL E3 ligase. This proximity facilitates the ubiquitination of ERα, marking it for subsequent degradation by the proteasome. The formation and stability of this transient ternary complex are critical determinants of the efficacy of the PROTAC. This compound exhibits a binding affinity for VHL with an IC50 of 196 nM.[1][2]

Quantitative Data on Ternary Complex Formation

The biophysical and thermodynamic parameters of ternary complex formation are essential for understanding the potency and mechanism of action of a PROTAC. Due to the limited availability of comprehensive public data specifically for a PROTAC derived from this compound targeting ERα, the following tables include the known binary interaction data for this compound and representative data from a well-characterized VHL-based PROTAC system to illustrate the typical parameters measured.

Table 1: Binary Interaction of this compound with VHL

LigandAssay TypeParameterValue (nM)
This compoundBiochemical AssayIC50196

This table presents the half-maximal inhibitory concentration (IC50) for the binding of this compound to the VHL E3 ligase complex.[1][2]

Table 2: Illustrative Biophysical and Thermodynamic Data for a Representative VHL-based PROTAC Ternary Complex

InteractionAssay TypeParameterValue
PROTAC :: VHL (Binary)SPRK_D_ (nM)70
k_on_ (1/Ms)1.2 x 10^5
k_off_ (1/s)8.4 x 10^-3
POI :: PROTAC :: VHL (Ternary)SPRK_D_ (nM)5.4
k_on_ (1/Ms)2.5 x 10^5
k_off_ (1/s)1.35 x 10^-3
ITCΔH (kcal/mol)-10.5
ITC-TΔS (kcal/mol)2.1
ITCStoichiometry (n)1.0
Cooperativity (α) K_D_ (binary) / K_D_ (ternary) 12.96

This table provides representative data from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments for a well-characterized VHL-based PROTAC system. This data is for illustrative purposes to demonstrate the typical quantitative parameters evaluated in ternary complex analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of the ternary complex. The following protocols provide a step-by-step guide for key experiments.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the association (k_on_), dissociation (k_off_), and equilibrium dissociation (K_D_) constants for the binary (PROTAC::VHL) and ternary (ERα::PROTAC::VHL) interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S CM5 or SA chip)

  • Purified VHL E3 ligase complex (with a biotin (B1667282) tag for SA chip)

  • Purified ERα protein

  • PROTAC synthesized with this compound

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (if using amine coupling)

  • High-quality, low-binding microplates

Procedure:

  • Protein Preparation: Ensure proteins are highly pure and dialyzed against the SPR running buffer.

  • Ligand Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface. For a biotinylated VHL complex, use a streptavidin (SA) chip. For untagged VHL, use amine coupling chemistry on a CM5 chip.

  • Binary Interaction Analysis:

    • Prepare a dilution series of the PROTAC in SPR running buffer.

    • Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine k_on_, k_off_, and K_D_.

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions, each containing a fixed, saturating concentration of ERα and a varying concentration of the PROTAC. Pre-incubate these solutions.

    • Inject the pre-incubated solutions over the immobilized VHL surface.

    • Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary K_D_ to the ternary K_D_. An α value greater than 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (ΔH, -TΔS) and stoichiometry (n) of binding for the binary and ternary interactions.

Materials:

  • Isothermal titration calorimeter

  • Purified VHL E3 ligase complex

  • Purified ERα protein

  • PROTAC synthesized with this compound

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze the proteins and the PROTAC against the same buffer to minimize heats of dilution.

  • Binary Titration (PROTAC into VHL):

    • Load the VHL complex into the sample cell and the PROTAC into the injection syringe.

    • Perform a series of injections of the PROTAC into the VHL solution while monitoring the heat change.

  • Ternary Titration:

    • To measure ternary complex formation, the sample cell can be filled with a mixture of VHL and ERα, and the PROTAC is injected.

    • Alternatively, pre-saturate the VHL complex with the PROTAC and titrate this binary complex into the ERα solution.

  • Data Analysis:

    • Integrate the heat changes from each injection.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizations of Pathways and Workflows

ERα Signaling Pathway and Impact of Degradation

The degradation of ERα by a this compound-based PROTAC disrupts its signaling cascade, which is crucial for the proliferation of certain cancer cells.

ER_alpha_signaling Estrogen Estrogen ER_alpha Estrogen Receptor α (ERα) Estrogen->ER_alpha binds VHL VHL E3 Ligase Proteasome Proteasome ER_alpha->Proteasome Degradation Dimerization Dimerization & Nuclear Translocation ER_alpha->Dimerization activates PROTAC This compound-based PROTAC PROTAC->ER_alpha binds PROTAC->VHL recruits VHL->ER_alpha Ubiquitination Proliferation Cell Proliferation & Survival Proteasome->Proliferation Inhibition ERE Estrogen Response Elements (ERE) Dimerization->ERE binds to Transcription Gene Transcription ERE->Transcription Transcription->Proliferation

ERα Signaling and PROTAC-mediated Degradation
Experimental Workflow for Ternary Complex Investigation

The following workflow outlines the key steps in the investigation and characterization of a this compound-based PROTAC.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays start Start: PROTAC Design (this compound + ERα binder + Linker) synthesis Chemical Synthesis of PROTAC start->synthesis purification Purification & Characterization (HPLC, MS, NMR) synthesis->purification spr Surface Plasmon Resonance (SPR) - Binary & Ternary Kinetics (kon, koff, KD) - Cooperativity (α) purification->spr itc Isothermal Titration Calorimetry (ITC) - Thermodynamics (ΔH, -TΔS) - Stoichiometry (n) purification->itc western Western Blot - ERα Degradation (DC50, Dmax) purification->western optimization Lead Optimization (Structure-Activity Relationship) spr->optimization itc->optimization proteomics Quantitative Proteomics - Target Selectivity western->proteomics gene_exp Gene Expression Analysis (qPCR, RNA-seq) - Downstream Effects western->gene_exp prolif Cell Proliferation Assays - Functional Outcome western->prolif proteomics->optimization gene_exp->optimization prolif->optimization conclusion Candidate Selection optimization->conclusion

Workflow for PROTAC Ternary Complex Investigation

References

Methodological & Application

Application Notes and Protocols for VHL Ligand 14 PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][][5] The von Hippel-Lindau (VHL) E3 ligase is one of the most widely and successfully utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of high-affinity small-molecule ligands.[6][7]

This document provides a detailed guide for the design, synthesis, and evaluation of PROTACs utilizing VHL Ligand 14, a known ligand for the VHL E3 ligase.[8] this compound has a reported binding affinity (IC50) of 196 nM for VHL and has been successfully used in the development of PROTACs targeting the estrogen receptor α (ERα).[8] These application notes and protocols will guide researchers through the critical steps of PROTAC design, from conceptualization to cellular characterization.

VHL-Mediated Protein Degradation Pathway

PROTACs incorporating a VHL ligand, such as this compound, co-opt the VHL E3 ligase machinery to target a specific protein for degradation. The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase complex, forming a ternary complex (POI-PROTAC-VHL).[5][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides.[9] The PROTAC molecule is not degraded in this process and is released to catalytically induce the degradation of more POI molecules.[5]

VHL_PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex binds PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->PolyUb_POI E1_E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

PROTAC Design and Synthesis Protocol using this compound

The design of a potent PROTAC requires careful consideration of the POI ligand, the VHL E3 ligase ligand (this compound), and the linker connecting them. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and conformation of the ternary complex.[3][5]

Design Considerations
  • POI Ligand Selection: A high-affinity ligand for the target protein is the typical starting point. The binding affinity of this ligand will influence the overall potency of the PROTAC.

  • Linker Attachment Point: The exit vector for the linker on both the POI ligand and this compound is crucial. The attachment point should not disrupt the binding of either ligand to its respective protein. For this compound, the structure suggests potential attachment points that extend away from the core binding motif.

  • Linker Composition and Length: The composition and length of the linker are critical for the formation of a stable and productive ternary complex.[10] Commonly used linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[10] The optimal linker length often needs to be determined empirically by synthesizing a library of PROTACs with varying linker lengths.[3][]

Synthesis Strategy

A common and efficient method for synthesizing PROTACs is through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][] This involves functionalizing the POI ligand and this compound with an azide (B81097) and an alkyne group, respectively (or vice versa), and then coupling them via the click reaction.

Protocol for PROTAC Synthesis via Click Chemistry:

  • Functionalization of Ligands:

    • Synthesize or procure the POI ligand with a terminal alkyne or azide group at a suitable, non-disruptive position.

    • Synthesize or procure this compound with a complementary terminal alkyne or azide group.

  • Click Reaction:

    • Dissolve the azide-functionalized ligand (1 equivalent) and the alkyne-functionalized ligand (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water).

    • Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 equivalents), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 equivalents).

    • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • Upon reaction completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel to obtain the final PROTAC.

  • Characterization:

    • Confirm the structure and purity of the synthesized PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Biological Evaluation of this compound PROTACs

A series of robust assays are required to characterize the biological activity of a newly synthesized PROTAC, from initial binding events to the final cellular outcomes.[5]

PROTAC_Evaluation_Workflow Start Synthesized PROTAC Binding_Assays Binary & Ternary Complex Formation Assays (e.g., SPR, FP, ITC) Start->Binding_Assays Confirm Binding Ubiquitination_Assay Target Ubiquitination Assay (e.g., In-vitro Ub Assay, IP-Western) Binding_Assays->Ubiquitination_Assay Confirm Complex Function Degradation_Assay Target Degradation Assay (e.g., Western Blot, In-Cell Western) Ubiquitination_Assay->Degradation_Assay Confirm MOA Cellular_Assays Cellular Phenotype Assays (e.g., Cell Viability, Apoptosis) Degradation_Assay->Cellular_Assays Assess Cellular Impact End Characterized PROTAC Cellular_Assays->End

Caption: A typical experimental workflow for evaluating PROTACs.

Binding Affinity Measurement

Binding affinity is a crucial parameter for assessing the performance of a VHL ligand and the resulting PROTAC.[6] Both binary (PROTAC to VHL or POI) and ternary (POI-PROTAC-VHL) binding affinities should be determined.

Protocol: Fluorescence Polarization (FP) Assay for VHL Binding [6][11]

This competitive assay measures the ability of the PROTAC to displace a fluorescently labeled tracer from the VHL complex.

  • Materials:

    • Purified VHL-ElonginB-ElonginC (VBC) complex

    • Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide)

    • PROTAC compound

    • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

    • Black, low-volume 384-well plates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • In a 384-well plate, add a constant concentration of the VBC complex and the fluorescent probe to each well.

    • Add serial dilutions of the PROTAC or a reference VHL ligand.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a microplate reader.

    • Calculate the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the fluorescent probe.

Target Protein Degradation Assay

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.[6]

Protocol: Western Blot for Target Degradation [6]

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Probe for a loading control protein to normalize the data.

    • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software to determine the percentage of target protein degradation.

Cellular Phenotype Assays

These assays assess the downstream functional consequences of target protein degradation.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®) [12]

  • Materials:

    • Cell line of interest

    • PROTAC compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the PROTAC for a desired time period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents and incubate to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data obtained from the experimental evaluation of this compound-based PROTACs.

Table 1: Binding Affinities

CompoundVHL Binding IC50 (nM)POI Binding Ki (nM)Ternary Complex Kd (nM)Cooperativity (α)
This compound 196[8]---
PROTAC-1 ValueValueValueValue
PROTAC-2 ValueValueValueValue
... ............

Table 2: In-Cell Target Degradation

CompoundDC50 (nM)Dmax (%)Timepoint (hours)Cell Line
PROTAC-1 ValueValueValueName
PROTAC-2 ValueValueValueName
... ............

Table 3: Cellular Activity

CompoundCell Viability GI50 (nM)Apoptosis EC50 (nM)Cell Line
PROTAC-1 ValueValueName
PROTAC-2 ValueValueName
... .........

By following these detailed protocols and systematically evaluating the designed PROTACs, researchers can effectively develop novel and potent protein degraders based on this compound for therapeutic and research applications.

References

Application Notes and Protocols for Targeted Protein Degradation Using VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This document provides detailed application notes and protocols for the use of VHL Ligand 14, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the development of PROTACs. VHL is a widely expressed E3 ligase, making it an attractive target for PROTAC-mediated degradation of a broad range of proteins. This compound has been successfully incorporated into PROTACs designed to degrade key therapeutic targets, such as the Estrogen Receptor alpha (ERα).[1]

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs incorporating this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1).[2][3] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[4]

Signaling Pathway of VHL-Mediated Targeted Protein Degradation

VHL_PROTAC_Pathway cluster_cell Cellular Environment PROTAC This compound-based PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL_complex VHL E3 Ligase Complex PROTAC->VHL_complex binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL_complex->Ternary_Complex Ternary_Complex->PROTAC released PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI polyubiquitinates E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 activates Ub E2->Ternary_Complex recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades

Caption: VHL-PROTAC signaling pathway.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its binding affinity to the target protein and the E3 ligase, as well as its ability to induce degradation of the target protein in a cellular context. This compound has a binding affinity (IC50) of 196 nM for use in ERα degraders.[1] The following tables summarize key quantitative data for PROTACs utilizing this compound (referred to as compound 11 in some literature).[5]

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
ERD-308ERαMCF-70.17>95[6]
ERD-308ERαT47D0.43>95[6]
ERD-148ERαMCF-7->95[5]
ERD-148ERαT47D->95[5]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

LigandTargetAssayBinding Affinity (nM)Reference(s)
This compoundVHL-IC50 = 196[1]
VH032VHLITCKd = 185[7]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Experimental Protocols

The following are detailed protocols for key experiments to characterize PROTACs based on this compound.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Start Start: Synthesize PROTAC Binding_Assay Biochemical/ Biophysical Binding Assays (ITC, SPR, FP) Start->Binding_Assay Western_Blot Cellular Degradation Assay (Western Blot) Binding_Assay->Western_Blot Confirm Target Engagement Dose_Response Dose-Response & Time-Course Experiments Western_Blot->Dose_Response Quantify Degradation (DC50, Dmax) Selectivity Selectivity Profiling (Proteomics) Dose_Response->Selectivity Mechanism Mechanism of Action Validation (e.g., Proteasome Inhibitor Rescue) Selectivity->Mechanism End End: Characterized PROTAC Mechanism->End

Caption: A typical experimental workflow for PROTAC evaluation.

Protocol 1: Western Blot Analysis of Target Protein Degradation

This is the most common method to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., MCF-7 for ERα)

  • This compound-based PROTAC (e.g., ERD-308)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply ECL substrate and detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between the PROTAC and VHL.

Materials:

  • Isothermal titration calorimeter

  • Purified VHL E3 ligase complex (VBC: VHL, Elongin B, Elongin C)

  • This compound-based PROTAC

  • Dialysis buffer (e.g., PBS or HEPES)

Procedure:

  • Sample Preparation:

    • Dialyze both the VBC complex and the PROTAC against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and the PROTAC.

  • ITC Experiment Setup:

    • Load the VBC complex into the sample cell (typically at a concentration of 10-20 µM).

    • Load the PROTAC into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Perform a series of small injections of the PROTAC into the VBC solution while monitoring the heat change.

    • Allow the system to return to baseline between injections.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[4]

Protocol 3: Fluorescence Polarization (FP) Assay for VHL Binding

This competitive assay measures the ability of a PROTAC to displace a fluorescently labeled tracer from the VHL complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • This compound-based PROTAC

  • Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide)

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the VBC complex and the fluorescent tracer.

    • Add serial dilutions of the PROTAC.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours.

  • Measurement:

    • Measure the fluorescence polarization. The displacement of the tracer by the PROTAC will result in a decrease in polarization.

  • Data Analysis:

    • Fit the data to a suitable binding model to determine the binding affinity (Ki or IC50).

Conclusion

This compound is a valuable tool for the development of potent and selective PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this ligand in their targeted protein degradation studies. By carefully characterizing the binding and degradation properties of this compound-based PROTACs, researchers can advance the development of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for VHL Ligand-Based Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cellular assay methodologies for characterizing the activity of compounds utilizing a von Hippel-Lindau (VHL) E3 ligase ligand. While the specific designation "VHL Ligand 14" is not prominently found in publicly available literature, the principles and protocols outlined here are broadly applicable to the class of VHL ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

Mechanism of Action

VHL is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[3][4] Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues.[3][5][6] This post-translational modification allows VHL to recognize, bind, and polyubiquitinate HIF-1α, marking it for degradation by the 26S proteasome.[3][5][6] VHL ligands are small molecules designed to mimic the hydroxylated HIF-1α peptide, thereby enabling them to bind to VHL.[5][7]

In the context of a PROTAC, a VHL ligand is chemically linked to a ligand that binds a specific POI. This bifunctional molecule facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the POI.[1][8] This proximity induces the ubiquitination of the POI, leading to its degradation by the proteasome and subsequent downstream cellular effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VHL-mediated protein degradation pathway and a general experimental workflow for evaluating a VHL-based PROTAC.

VHL_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC VHL-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL_complex VHL E3 Ligase Complex PROTAC->VHL_complex Recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL_complex->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degrades

Caption: VHL-based PROTAC mechanism of action.

Experimental_Workflow cluster_MoA Mechanism of Action Start Start: VHL-based PROTAC Assay1 1. Target Degradation Assay (Western Blot) Start->Assay1 Assay2 2. Dose-Response & Time-Course Analysis Assay1->Assay2 Assay3 3. Mechanism of Action Assays Assay2->Assay3 Assay4 4. Cell Viability Assay Assay3->Assay4 MoA1 a. Proteasome Inhibition MoA2 b. Ternary Complex Formation (Co-IP) MoA3 c. Ubiquitination Assay End Evaluation Complete Assay4->End

Caption: General experimental workflow for evaluating a VHL-based PROTAC.

Data Presentation

Quantitative data from the cellular assays should be summarized for clear comparison.

Table 1: Dose-Dependent Degradation of POI by VHL-based PROTAC

PROTAC Conc. (nM)% POI Remaining (vs. Vehicle)Standard Deviation
0 (Vehicle)1005.2
1854.8
10526.1
100153.5
100082.1

Table 2: Time-Course of POI Degradation by VHL-based PROTAC (100 nM)

Time (hours)% POI Remaining (vs. 0h)Standard Deviation
01004.5
2785.3
4456.8
8214.2
24123.1

Table 3: Effect of Inhibitors on PROTAC-Mediated POI Degradation

Treatment% POI Remaining (vs. Vehicle)Standard Deviation
Vehicle1005.0
PROTAC (100 nM)183.9
Proteasome Inhibitor (e.g., MG132)984.7
PROTAC + Proteasome Inhibitor955.5

Experimental Protocols

Target Degradation Assay (Western Blot)

This is a fundamental assay to quantify the reduction in the target protein levels following PROTAC treatment.[2][9]

Materials:

  • Cell line expressing the POI

  • VHL-based PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the VHL-based PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

Mechanism of Action Assays

These assays are crucial to confirm that the observed protein degradation occurs through the intended PROTAC mechanism.[1]

a. Proteasome Inhibition Assay

To confirm that the degradation is proteasome-dependent, cells are co-treated with the PROTAC and a proteasome inhibitor.[1]

Protocol:

  • Cell Treatment: Treat cells with the PROTAC alone, a proteasome inhibitor (e.g., MG132) alone, or a combination of both for the desired time.[1]

  • Western Blot Analysis: Follow the Western Blot protocol described above to assess the levels of the POI. A rescue of protein degradation in the presence of the proteasome inhibitor confirms the involvement of the proteasome.[1]

b. Ternary Complex Formation (Co-Immunoprecipitation - Co-IP)

Co-IP is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.[1]

Protocol:

  • Cell Treatment: Culture cells and treat them with the VHL-based PROTAC or a vehicle control for a shorter duration (e.g., 2-4 hours). It is advisable to pre-treat with a proteasome inhibitor like MG132 to prevent the degradation of the complex components.[1]

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the VHL protein (or the POI) overnight at 4°C.[1]

    • Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complexes.[1]

  • Washing and Elution: Wash the beads to remove non-specific binders. Elute the captured proteins from the beads.[1]

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI and VHL to confirm their interaction in the presence of the PROTAC. A positive band for the POI in the VHL immunoprecipitated lane for the PROTAC-treated sample indicates ternary complex formation.[1]

c. Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated following PROTAC treatment.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[1]

  • Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the target protein.[1]

  • Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody.[1] An increase in the ubiquitin signal in the PROTAC-treated sample indicates enhanced ubiquitination of the POI.

Cell Viability Assay

It is important to assess the effect of the PROTAC on cell health to distinguish targeted degradation from general cytotoxicity.[1]

Protocol (using a luminescent ATP assay like CellTiter-Glo®):

  • Cell Plating and Treatment: Plate cells in a multi-well plate and treat with a range of PROTAC concentrations for a desired time period (e.g., 24, 48, 72 hours).[1]

  • Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.[1]

  • Measurement: Incubate as per the manufacturer's instructions and measure luminescence using a plate reader. This assay measures ATP levels as an indicator of metabolically active, viable cells.[1]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Application Notes: Western Blot Analysis of Target Protein Degradation by a VHL Ligand-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules work by coopting the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] A PROTAC consists of two active domains joined by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its well-defined structure and available high-affinity ligands.[2][5]

Western blotting is a fundamental and widely adopted technique to quantitatively assess the efficacy of a PROTAC by measuring the reduction in the levels of the target protein.[4] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] This document provides a detailed protocol for using Western blot analysis to evaluate the degradation of a hypothetical target, "Target Protein X" (TPX), after treatment with a PROTAC containing VHL Ligand 14.

Signaling Pathway and Experimental Workflow

The mechanism of a VHL-based PROTAC involves the formation of a ternary complex between the PROTAC, the target protein, and the VHL E3 ligase.[6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, leading to its degradation by the proteasome.[7] The experimental workflow for analyzing this process via Western blot encompasses cell culture, treatment, sample preparation, immunoblotting, and data analysis.[3]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound PROTAC Ternary_Complex TPX-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds TPX TPX Target Protein X (POI) TPX->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ternary_Complex->PROTAC Released Poly_Ub_TPX Poly-ubiquitinated TPX Ternary_Complex->Poly_Ub_TPX Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_TPX->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated degradation pathway.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF/Nitrocellulose) C->D E 5. Immunoblotting (Blocking & Antibody Incubation) D->E F 6. Signal Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry) F->G

Western blot experimental workflow.

Detailed Experimental Protocols

Cell Culture and PROTAC Treatment
  • Cell Seeding: Plate a human cell line known to express Target Protein X (e.g., HeLa, HEK293) in 6-well plates. The seeding density should be optimized to achieve 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • PROTAC Preparation: Prepare a stock solution of the this compound-based PROTAC in DMSO. From this stock, prepare serial dilutions in fresh culture medium to achieve the desired final concentrations.

  • Dose-Response Experiment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Time-Course Experiment: Treat cells with a fixed, effective concentration of the PROTAC (determined from the dose-response experiment) and harvest the cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Harvest: After the treatment period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Sample Preparation
  • Cell Lysis: Add ice-cold RIPA lysis buffer, supplemented with a protease and phosphatase inhibitor cocktail, to each well. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Protein Quantification: Carefully collect the supernatant. Determine the protein concentration of each sample using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading in the subsequent steps.[3]

  • Sample Denaturation: Mix a calculated volume of each lysate (containing 20-30 µg of total protein) with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

Western Blotting
  • Gel Electrophoresis (SDS-PAGE): Load equal amounts of denatured protein for each sample into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[4] Confirm the transfer efficiency by staining the membrane with Ponceau S.[6]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Target Protein X, diluted in the blocking buffer, overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.[4]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[3]

  • Final Washes: Repeat the washing steps with TBST to remove the unbound secondary antibody.

Data Analysis
  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.[3]

  • Densitometry: Quantify the intensity of the bands corresponding to TPX and the loading control using image analysis software (e.g., ImageJ).[3]

  • Normalization and Quantification: Normalize the band intensity of TPX to the corresponding loading control band for each sample. Calculate the percentage of degradation relative to the vehicle-treated control.

Data Presentation

The quantitative data obtained from the densitometry analysis should be organized into tables to clearly present the dose- and time-dependent effects of the this compound-based PROTAC on the levels of Target Protein X.

Table 1: Dose-Response Effect of this compound PROTAC on TPX Levels (24h Treatment)

PROTAC Concentration (nM)Normalized TPX Level (Relative to Vehicle)% Degradation
0 (Vehicle)1.000%
0.10.955%
10.7822%
100.4555%
1000.1585%
10000.0892%

Table 2: Time-Course of TPX Degradation with 100 nM this compound PROTAC

Treatment Time (hours)Normalized TPX Level (Relative to 0h)% Degradation
01.000%
20.8812%
40.6535%
80.3070%
160.1288%
240.1585%

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for Co-immunoprecipitation with VHL Ligand 14 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] VHL-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, have emerged as a powerful therapeutic modality.[2][3] A critical step in the mechanism of action of these PROTACs is the formation of a ternary complex, consisting of the target protein (Protein of Interest, POI), the PROTAC molecule, and the VHL E3 ligase complex.[4][5] Co-immunoprecipitation (Co-IP) is a fundamental technique used to verify the formation of this ternary complex within a cellular context, providing essential evidence for the PROTAC's mechanism of action.[4]

These application notes provide detailed protocols and guidelines for performing Co-IP experiments with PROTACs that utilize a VHL Ligand 14 moiety. While the specific characteristics of "this compound" may vary, the principles and steps outlined here offer a robust framework for successfully demonstrating PROTAC-induced ternary complex formation.

Signaling Pathway and Mechanism of Action

VHL-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein and a ligand (in this case, this compound) that recruits the VHL E3 ligase complex, connected by a chemical linker.[1][3] The formation of the POI-PROTAC-VHL ternary complex brings the E3 ligase in close proximity to the target protein. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[4] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[6]

VHL_PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC This compound PROTAC PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Polyubiquitinated_POI->Proteasome Recognition

Figure 1: VHL-PROTAC Mechanism of Action.

Quantitative Data Presentation

The efficacy of a PROTAC is often assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). While Co-IP is primarily a qualitative technique to confirm complex formation, quantitative analysis of the co-precipitated proteins can be performed through densitometry of Western blot bands. The table below presents hypothetical quantitative data for a this compound PROTAC.

Parameter PROTAC A (this compound) Control (Inactive Epimer) Notes
Target Protein Protein XProtein X-
Cell Line HEK293HEK293-
DC50 50 nM> 10 µMDetermined by Western Blot analysis of whole-cell lysates.
Dmax >90%<10%Maximum degradation observed after 24-hour treatment.
Co-precipitated VHL with anti-POI Antibody (Relative Densitometry Units) 85050Cells treated with 1 µM PROTAC for 4 hours.
Co-precipitated POI with anti-VHL Antibody (Relative Densitometry Units) 92065Cells treated with 1 µM PROTAC for 4 hours.

Experimental Protocols

Co-immunoprecipitation of the Ternary Complex

This protocol describes the steps to detect the PROTAC-induced ternary complex in cultured cells.

Materials:

  • Cell culture reagents and cell line expressing the target protein and VHL.

  • This compound PROTAC and a negative control (e.g., an inactive epimer or vehicle).

  • Proteasome inhibitor (e.g., MG132).

  • Ice-cold PBS.

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-target protein and anti-VHL.

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Elution buffer (e.g., 2x Laemmli sample buffer).

  • Reagents for SDS-PAGE and Western blotting.

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent the degradation of the target protein and stabilize the ternary complex.[4]

    • Treat cells with the this compound PROTAC or control at the desired concentration for a short duration (e.g., 2-4 hours).[4]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold Co-IP lysis buffer to the cells and scrape to collect the lysate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of the lysate as the "input" control.

    • Incubate the remaining lysate with the primary antibody (either anti-target protein or anti-VHL) overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic rack or by centrifugation.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Elute the immunoprecipitated protein complexes by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted samples and the input control by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the target protein and VHL to detect their presence in the immunoprecipitated complex.[4]

CoIP_Workflow start Start: Cultured Cells treatment Treat with PROTAC & Proteasome Inhibitor start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation (with anti-POI or anti-VHL Ab) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution wb SDS-PAGE & Western Blot elution->wb analysis Analysis: Detect POI and VHL wb->analysis

References

Application Notes and Protocols: Linker Optimization for VHL Ligand 14 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design due to its well-defined structure and the availability of potent ligands.

This document provides detailed application notes and protocols for the optimization of the linker component in PROTACs that utilize VHL Ligand 14. This compound (also known as Compound 11) is a ligand for VHL with a reported IC50 of 196 nM, and it has been incorporated into PROTACs for the degradation of targets such as the estrogen receptor α (ERα).[1] The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, degradation potency, and overall physicochemical properties.[2][][4]

VHL-Mediated Protein Degradation Pathway

VHL-based PROTACs function by inducing the formation of a ternary complex between the POI and the VHL E3 ligase complex.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released to engage in another degradation cycle.

VHL_Pathway cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ternary->PROTAC Ternary->VHL Release PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitin Transfer Ub Ubiquitin E2 E2-Ub Ub->E2 E2->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Western_Blot_Workflow cluster_protocol Western Blot Protocol A 1. Cell Treatment (Varying [PROTAC] and time) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (Densitometry, DC50/Dmax) G->H Troubleshooting_Workflow Start No/Weak POI Degradation Observed Permeability Is the PROTAC cell-permeable? Start->Permeability Target_Engagement Does the PROTAC engage the POI and VHL in cells? Permeability->Target_Engagement Yes Redesign_Perm Redesign for better physicochemical properties Permeability->Redesign_Perm No Ternary_Complex Does a stable ternary complex form? Target_Engagement->Ternary_Complex Yes Redesign_Binders Redesign Warhead or VHL Ligand Target_Engagement->Redesign_Binders No Ubiquitination Is the POI ubiquitinated? Ternary_Complex->Ubiquitination Yes Redesign_Linker Optimize Linker: Length, Composition, Attachment Point Ternary_Complex->Redesign_Linker No Proteasome_Issue Investigate Proteasome Activity/Accessibility Ubiquitination->Proteasome_Issue No Success Degradation Observed Ubiquitination->Success Yes

References

Application Notes and Protocols for Cell Permeability Assays of VHL Ligand 14 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A key challenge in the development of effective PROTACs, particularly those recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, is ensuring their efficient passage across the cell membrane to reach their intracellular targets.[2][3] This document provides detailed application notes and protocols for essential cell permeability assays tailored for VHL Ligand 14-based PROTACs, a common class of VHL-recruiting degraders.

The successful design of a VHL-based PROTAC hinges on a delicate balance of physicochemical properties that govern its ability to engage both the target protein and the VHL E3 ligase complex within the cellular environment.[4] Poor cell permeability can be a significant hurdle, leading to a disconnect between potent biochemical activity and diminished efficacy in cell-based and in vivo models.[5] The assays described herein are critical tools for assessing and optimizing the cell permeability of this compound PROTACs, thereby accelerating the development of novel therapeutics.

VHL-Mediated Targeted Protein Degradation

VHL-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits the VHL E3 ligase, and a linker connecting the two.[4] The mechanism of action involves the PROTAC-induced formation of a ternary complex between the POI and the VHL E3 ligase complex.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

VHL_PROTAC_Pathway cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Proteasome->Degraded_POI Degradation

Caption: VHL-mediated targeted protein degradation by a PROTAC.

Key Cell Permeability Assays

A multi-faceted approach employing both cell-free and cell-based assays is recommended to thoroughly characterize the permeability of this compound PROTACs.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane.[6][7] It serves as a valuable initial screen for predicting passive membrane transport, a key contributor to overall cell permeability.[8] While it doesn't account for active transport or efflux, its simplicity and cost-effectiveness make it ideal for early-stage lead optimization.[6]

Experimental Protocol: PAMPA

Objective: To determine the passive permeability of this compound PROTACs.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate completely.[9]

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.[6]

  • Donor Plate Preparation: Prepare solutions of the test PROTACs and control compounds in PBS (e.g., at 10 µM). Add 150 µL of each solution to the donor wells of the coated filter plate.[6]

  • Incubation: Carefully place the donor filter plate on top of the acceptor plate to create a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[6]

  • Sample Analysis: After incubation, determine the concentration of the PROTACs in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (V_A / (Area × Time)) × (C_A / (C_D_initial - C_A))

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the surface area of the filter membrane.

    • Time is the incubation time.

    • C_A is the concentration of the compound in the acceptor well.

    • C_D_initial is the initial concentration of the compound in the donor well.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful cell-based method to quantify the binding of a PROTAC to its target protein and E3 ligase in live cells.[5][10] By comparing the binding affinity in intact versus permeabilized cells, an "availability index" can be calculated to rank-order PROTACs based on their intracellular availability, which is influenced by cell permeability.[10][11]

Experimental Protocol: NanoBRET™ Target Engagement for VHL

Objective: To assess the intracellular availability of this compound PROTACs by measuring their engagement with VHL in live and permeabilized cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding VHL fused to NanoLuc® luciferase

  • Fluorescent tracer for VHL

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • White, 96-well assay plates

  • Digitonin for cell permeabilization

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring luminescence and filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the VHL-NanoLuc® fusion plasmid.

  • Cell Plating: After 24 hours, plate the transfected cells in white 96-well plates.

  • Compound Treatment (Live Cells):

    • Prepare serial dilutions of the this compound PROTACs and the fluorescent tracer in Opti-MEM®.

    • Add the compounds to the cells and incubate at 37°C and 5% CO₂ for the desired time (e.g., 2 hours).

  • Compound Treatment (Permeabilized Cells):

    • Prepare serial dilutions of the PROTACs and tracer in Opti-MEM® containing digitonin.

    • Add the compounds to a separate set of wells and incubate under the same conditions.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.

    • Read the plate on a luminometer, measuring both donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 values for both live and permeabilized cells.

    • The ratio of IC50 (live cells) / IC50 (permeabilized cells) provides an indication of cell permeability. A ratio close to 1 suggests good permeability.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures the thermal stability of a protein in its native cellular environment.[12] Ligand binding can alter the thermal stability of the target protein. This assay can be used to confirm target engagement in intact cells, providing an indirect assessment of cell permeability.[13] If a PROTAC engages its target in cells, it must have crossed the cell membrane.

Experimental Protocol: CETSA®

Objective: To confirm the intracellular target engagement of this compound PROTACs as an indicator of cell permeability.

Materials:

  • Cultured cells expressing the protein of interest

  • Cell culture medium

  • Test this compound PROTACs and vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer (containing protease inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

  • Cell Treatment: Treat cultured cells with the test PROTAC or vehicle control at various concentrations for a defined period.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[14]

  • Cell Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble, stable proteins.

    • Analyze the amount of the target protein in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target stabilization and thus, intracellular engagement.

Experimental Workflow

experimental_workflow start Start: This compound PROTAC Library pampa PAMPA (Passive Permeability Screen) start->pampa nanobret NanoBRET™ Assay (Live vs. Permeabilized Cells) pampa->nanobret Prioritize Compounds cetsa CETSA® (Target Engagement in Intact Cells) nanobret->cetsa Confirm Intracellular Engagement degradation Western Blot/ Mass Spec (Protein Degradation) cetsa->degradation Functional Validation end End: Permeable & Active PROTAC Leads degradation->end

References

Application Notes and Protocols for the Synthesis of VHL Ligand 14 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of derivatives of VHL Ligand 14, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound and its analogs serve as high-affinity binders to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in this process.

Introduction

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex. This complex is essential for cellular oxygen sensing through its role in the degradation of Hypoxia-Inducible Factor-alpha (HIF-α). Small molecules that bind to VHL can be incorporated into PROTACs to recruit the VHL E3 ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.

This compound is a potent ligand for VHL, with a reported IC50 of 196 nM, making it an excellent candidate for the development of effective PROTACs for various disease targets, including estrogen receptor α (ERα).[1][2] This document outlines the synthesis of this compound derivatives, methods for their characterization, and protocols for evaluating their biological activity.

VHL Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen conditions (normoxia), prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-α. This post-translational modification allows VHL to recognize and bind to HIF-α, leading to its ubiquitination and proteasomal degradation. VHL-based PROTACs exploit this natural process. They are heterobifunctional molecules comprising a VHL ligand (like this compound), a linker, and a ligand for a POI. By simultaneously binding to both VHL and the POI, the PROTAC brings the E3 ligase into close proximity with the target, facilitating its ubiquitination and degradation.

VHL_PROTAC_Pathway VHL Signaling and PROTAC Mechanism cluster_0 Normoxia cluster_1 PROTAC Action HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α + O2, PHDs PHDs PHDs VHL_Complex VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL_Complex Recognition Ubiquitination Ubiquitination VHL_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation POI Protein of Interest (POI) PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) POI->PROTAC Ubiquitination_PROTAC Ubiquitination PROTAC->Ubiquitination_PROTAC Ternary Complex Formation VHL_Complex_PROTAC VHL E3 Ligase Complex VHL_Complex_PROTAC->PROTAC Proteasome_PROTAC Proteasome Ubiquitination_PROTAC->Proteasome_PROTAC Degradation_PROTAC Degradation of POI Proteasome_PROTAC->Degradation_PROTAC

Caption: VHL pathway and PROTAC-mediated degradation.

Quantitative Data for this compound and Related Compounds

The following table summarizes key quantitative data for this compound and its parent compound, VH032. This data is crucial for comparing the potency of different ligands and for designing new derivatives with improved properties.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Binding Affinity (IC50/Kd)
This compound this compound StructureC25H34N4O4S486.63196 nM (IC50)[1][2]
VH032 VH032 StructureC24H32N4O4S472.60185 nM (Kd)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative synthesis based on established methods for similar VHL ligands like VH032.

Materials and Reagents:

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)

  • (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate

  • (S)-2-acetamido-3,3-dimethylbutanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step 1: Coupling of Boc-Hyp-OH and (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate

  • Dissolve (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate (1.0 eq) in DCM.

  • Add TFA (10 eq) and stir at room temperature for 2 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the resulting amine salt, Boc-Hyp-OH (1.1 eq), and HATU (1.2 eq) in DMF.

  • Cool the mixture to 0°C and add DIPEA (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield the coupled product.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1 hour.

  • Concentrate the reaction mixture in vacuo to obtain the deprotected intermediate.

Step 3: Final Amide Coupling

  • Dissolve the deprotected intermediate from Step 2, (S)-2-acetamido-3,3-dimethylbutanoic acid (1.1 eq), and HATU (1.2 eq) in DMF.

  • Cool the mixture to 0°C and add DIPEA (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work up the reaction as described in Step 1.

  • Purify the final product, this compound, by preparative HPLC.

Synthesis_Workflow Synthetic Workflow for this compound Start Starting Materials (Boc-Hyp-OH, Protected Amine) Step1 Step 1: Amide Coupling Start->Step1 Intermediate1 Coupled Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Deprotected Intermediate Step2->Intermediate2 Step3 Step 3: Final Amide Coupling Intermediate2->Step3 Purification Purification (HPLC) Step3->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of ligand-protein interactions.

Protocol:

  • Prepare solutions of the VHL protein complex (e.g., VCB, consisting of VHL, Elongin C, and Elongin B) and the synthesized VHL ligand derivative in the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

  • Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

  • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Cellular Activity Assay: Western Blot for Target Protein Degradation

This protocol is used to assess the ability of a PROTAC incorporating a VHL ligand derivative to induce the degradation of a target protein in cells.

Protocol:

  • Culture cells expressing the target protein of interest to an appropriate confluency.

  • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and determine the total protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.

Evaluation_Workflow Experimental Workflow for VHL Ligand Evaluation Synthesis Synthesize VHL Ligand Derivative Purification Purification and Characterization (NMR, MS) Synthesis->Purification BindingAssay Biophysical Binding Assay (e.g., ITC, FP) Purification->BindingAssay PROTACSynthesis Synthesize PROTAC Purification->PROTACSynthesis DataAnalysis Data Analysis (Kd, DC50) BindingAssay->DataAnalysis CellularAssay Cellular Degradation Assay (Western Blot) PROTACSynthesis->CellularAssay CellularAssay->DataAnalysis Conclusion Lead Optimization DataAnalysis->Conclusion

Caption: Experimental workflow for VHL ligand evaluation.

Conclusion

This document provides a framework for the synthesis and evaluation of this compound derivatives for the development of novel PROTACs. The provided protocols offer a starting point for researchers in the field of targeted protein degradation. Optimization of the synthetic route and biological assays may be required depending on the specific derivatives and target proteins being investigated. Careful characterization of the binding affinity and cellular activity of new VHL ligands is essential for the successful design of potent and selective protein degraders.

References

Application Notes and Protocols for VHL Ligand-Based Degradation of Non-ERα Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technology utilizes the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully exploited E3 ligases in PROTAC design due to its well-defined substrate recognition and broad tissue expression. VHL ligands, such as the widely used VHL Ligand 14, serve as the E3 ligase recruiting moiety in these PROTACs. While this compound has been notably associated with the degradation of the estrogen receptor α (ERα), the principles of its application extend to a wide array of other protein targets. This document provides detailed application notes and protocols for the utilization of VHL-based PROTACs in the degradation of non-ERα targets, including kinases, transcription factors, and proteins implicated in neurodegenerative diseases.

Mechanism of Action: VHL-Based PROTACs

VHL-based PROTACs orchestrate a series of molecular events culminating in the degradation of the target protein. The PROTAC molecule first forms a ternary complex by simultaneously binding to the POI and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.

VHL_PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (non-ERα Target) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex binds PROTAC VHL-based PROTAC PROTAC->Ternary_Complex mediates VHL VHL E3 Ligase Complex VHL->Ternary_Complex binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

VHL-based PROTAC Mechanism of Action

Data Presentation: Degradation of Non-ERα Targets

The efficacy of VHL-based PROTACs has been demonstrated across a diverse range of non-ERα targets. The following tables summarize key quantitative data for the degradation of selected kinases, transcription factors/epigenetic readers, and proteins associated with neurodegenerative diseases.

Table 1: Degradation of Kinases by VHL-Based PROTACs

PROTACTargetDC50 (nM)Dmax (%)Cell LineReference
NR-11cp38α~10-100>90MDA-MB-231, T47D[1]
Compound 49 BTK<10>90RAMOS[2]
CST651 CDK6~100>90MM.1S[2]
Degrader 68 EGFR L858R5.0>90HCC-827[2]
BI-3663 FAKNot Reported>90Not Reported[2]

Table 2: Degradation of Transcription Factors and Epigenetic Readers by VHL-Based PROTACs

PROTACTargetDC50 (nM)Dmax (%)Cell LineReference
MZ1BRD4~4>90MV4-11[3][4]
Compound 139 BRD43.397PC3[5]
ACBI2SMARCA27>90SMARCA4-deficient cancer models[6]
Compound 5 SMARCA27846RKO[6]

Table 3: Degradation of Proteins in Neurodegenerative Diseases by VHL-Based PROTACs

PROTACTargetDC50 (nM)Dmax (%)Cell LineReference
PROTAC10 LRRK215-7282-90Various[7]
PROTAC targeting mHTT mHTTNot ReportedSignificantPatient fibroblasts[7]
PROTAC targeting α-Synuclein α-SynucleinNot ReportedSignificantNot Reported[7]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of VHL-based PROTACs.

Experimental_Workflow Start Synthesize VHL-based PROTAC Degradation_Assay 1. Western Blot for Protein Degradation (DC50, Dmax) Start->Degradation_Assay Ternary_Complex_Assay 2. Co-Immunoprecipitation for Ternary Complex Formation Degradation_Assay->Ternary_Complex_Assay Ubiquitination_Assay 3. In-Cell Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay End Characterized PROTAC Ubiquitination_Assay->End VHL_Synthesis Starting_Materials Hydroxyproline Derivative + Amine Precursor Intermediate_1 Amide Coupling Starting_Materials->Intermediate_1 Step 1 Intermediate_2 Functional Group Interconversion Intermediate_1->Intermediate_2 Step 2 Final_Ligand Functionalized VHL Ligand Intermediate_2->Final_Ligand Step 3

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting V-HL Ligand 14 PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs utilizing VHL Ligand 14.

Frequently Asked Questions (FAQs)

General Mechanism and Design
Q1: What is the mechanism of action for a VHL-based PROTAC?

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI).[1][2] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL), and a linker connecting them.[3][4][5] The PROTAC acts as a bridge, forming a ternary complex between the POI and the VHL E3 ligase.[1][6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[1] This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target proteins.[1]

PROTAC_Mechanism cluster_cell Inside the Cell PROTAC VHL-based PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-induced Recycle PROTAC is Recycled Ternary->Recycle PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for a VHL-based PROTAC. (Max Width: 760px)
Troubleshooting: Degradation Issues

Q2: I am not observing any degradation of my target protein. What should I check?

This is a common issue with several potential causes. A systematic approach is recommended to pinpoint the problem.[8]

Initial Checks:

  • Confirm Controls: Ensure your experimental controls are working correctly. This includes a vehicle control (e.g., DMSO), a positive control degrader, and a proteasome inhibitor control (e.g., MG132), which should rescue the protein from degradation.[8]

  • Compound Integrity and Permeability: Verify the stability and cell permeability of your PROTAC.[6][9] PROTACs are often large molecules that may struggle to cross the cell membrane.[9][10][11]

  • E3 Ligase Expression: Check that the VHL E3 ligase is expressed at sufficient levels in your chosen cell line using methods like Western blot or qPCR.[12]

Deeper Mechanistic Checks:

  • Binary Binding: Confirm that the individual ligands for the POI and VHL are binding to their respective proteins. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used.[13]

  • Ternary Complex Formation: Lack of degradation often stems from inefficient ternary complex formation.[14][15][16] Use assays like co-immunoprecipitation (Co-IP), TR-FRET, or NanoBRET™ to confirm that the POI, PROTAC, and VHL are forming a complex inside the cells.[6][12][17]

  • Ubiquitination: If a ternary complex forms but degradation is still absent, investigate whether the POI is being ubiquitinated using an in-vitro ubiquitination assay.[1][13]

Troubleshooting_No_Degradation Start No Target Degradation Observed Controls Are controls working? (Vehicle, Positive, MG132) Start->Controls Compound Is PROTAC stable & cell-permeable? Controls->Compound Yes Setup Troubleshoot Experimental Setup: - Check cell line health - Verify antibody specificity - Confirm reagent quality Controls->Setup No Ternary Is a ternary complex forming? (Co-IP, NanoBRET) Compound->Ternary Yes Permeability Assess Permeability (e.g., PAMPA) Assess Stability (e.g., LC-MS/MS) Compound->Permeability No Ubiquitination Is the target ubiquitinated? (In-vitro assay) Ternary->Ubiquitination Yes OptimizePROTAC Optimize PROTAC Design: - Modify linker (length/rigidity) - Change attachment points - Re-evaluate warhead/VHL ligand Ternary->OptimizePROTAC No CheckE2 Check E2 Enzyme Availability and Target Lysine Accessibility Ubiquitination->CheckE2 No Success Degradation Achieved Ubiquitination->Success Yes

Caption: A logical workflow for troubleshooting a lack of protein degradation. (Max Width: 760px)
Q3: My dose-response curve shows that degradation decreases at high PROTAC concentrations. What is happening?

This phenomenon is known as the "hook effect".[7][8][18] It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex required for degradation.[6][7][19] This sequestration of components prevents the formation of the critical ternary complex, leading to reduced degradation efficiency.[7]

To mitigate the hook effect:

  • Perform a Wide Dose-Response: It is essential to test a broad range of PROTAC concentrations, including very low ones (e.g., 0.1 nM to 10 µM), to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve.[6][7][9]

  • Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes.[9] This can sometimes be achieved by modifying the linker.[13]

Hook_Effect cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration POI1 POI Ternary1 Productive Ternary Complex POI1->Ternary1 VHL1 VHL VHL1->Ternary1 PROTAC1 PROTAC PROTAC1->Ternary1 Degradation1 Degradation Ternary1->Degradation1 POI2 POI Binary1 Non-Productive Binary Complex POI2->Binary1 VHL2 VHL Binary2 Non-Productive Binary Complex VHL2->Binary2 PROTAC2a PROTAC PROTAC2a->Binary1 PROTAC2b PROTAC PROTAC2b->Binary2 NoDegradation No Degradation Binary2->NoDegradation

Caption: The "Hook Effect": Optimal vs. High PROTAC concentrations. (Max Width: 760px)
Troubleshooting: PROTAC Design and Properties

Q4: How critical is the linker, and how do I optimize it?

The linker is a crucial component that connects the POI-binding and VHL-binding ligands.[3] Its length, composition, and attachment points are critical determinants of PROTAC efficacy as they dictate the geometry and stability of the ternary complex.[3][]

  • Too Short: A short linker may cause steric hindrance, preventing the formation of a productive ternary complex.[3][13][14]

  • Too Long: A long or overly flexible linker can lead to an unstable complex with excessive flexibility, resulting in inefficient ubiquitination.[3][13][14]

Optimization Strategy: A systematic approach involves synthesizing a library of PROTACs with linkers of varying lengths and compositions (e.g., flexible PEG vs. rigid alkyl chains) while keeping the warhead and VHL ligand constant.[3][] These analogs are then tested for their degradation efficiency.

Linker TypeCommon CharacteristicsPotential Impact on Properties
Polyethylene Glycol (PEG) Flexible, enhances water solubility.[3][13]Can improve solubility and permeability.[13]
Alkyl Chains More rigid compared to PEG linkers.[3][13]Provides conformational stability.
Rigid Motifs (e.g., piperazine) Less flexible, pre-organizes the PROTAC.[3]Can improve conformational stability and cell permeability.[3]

The following table presents illustrative data showing how linker length can impact degradation efficacy.

PROTAC ExampleLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Degrader-A1850040
Degrader-A2125095
Degrader-A31620070
Note: Data is hypothetical and for illustrative purposes. Optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[13]
Q5: How do I troubleshoot potential off-target effects?

Off-target effects can arise from several sources, including promiscuity of the warhead, activity of the E3 ligase ligand, or the formation of off-target ternary complexes.[17]

Recommended Approach for Identification:

  • Quantitative Proteomics: Mass spectrometry-based proteomics is the gold standard for globally assessing changes in protein abundance after PROTAC treatment, revealing unintended degradation events.[17]

  • Control Compounds: Use essential controls to dissect the source of any observed effects.

    • Negative Control: A structurally similar but inactive version of your PROTAC (e.g., an epimer that doesn't bind VHL) can confirm the degradation is mechanism-specific.[8]

    • Warhead Only: Helps determine if off-target effects are driven by the POI-binding ligand's own activity.[12]

    • VHL Ligand Only: Assesses any effects of the E3 ligase-binding component alone.[8]

  • Orthogonal Validation: Validate potential off-targets identified through proteomics using methods like Western blotting.[17]

IssuePotential CauseRecommended Action
Off-target degradation observed 1. Warhead promiscuity.[17]2. Formation of off-target ternary complexes.[17]1. Test the warhead alone to assess its binding profile.[12]2. Systematically vary the linker length and rigidity to enhance selectivity.[3]
Discrepancy between proteomics and Western blot 1. Differences in assay sensitivity.2. Antibody cross-reactivity.[17]1. Use proteomics data to guide off-target selection.2. Validate antibody specificity using knockout/knockdown cell lines.[17]
Cell toxicity observed 1. High PROTAC concentration.2. Specific on- or off-target toxicity.[21]1. Perform a cell viability assay (e.g., MTT) to determine cytotoxic concentration.2. Lower the PROTAC concentration to the optimal range for degradation.[21]

Key Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels.[6][7]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).[7][12]

  • Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6][16]

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[6]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the POI signal to the loading control to determine the percentage of degradation relative to the vehicle control.[6]

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This assay monitors protein-protein interactions in live cells to confirm ternary complex formation.[6]

  • Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to a HaloTag® and the E3 ligase (VHL) fused to a NanoLuc® luciferase. Plate the transfected cells in a 384-well plate.

  • Reagent Preparation: Prepare the HaloTag® NanoBRET™ 618 Ligand and prepare serial dilutions of the PROTAC.

  • PROTAC Treatment: Add the HaloTag® ligand to the cells, followed by the serial dilutions of the PROTAC. Include a vehicle control.

  • Signal Measurement: After a defined incubation period, measure the donor (NanoLuc®, 460 nm) and acceptor (HaloTag® ligand, 618 nm) emission signals using a BRET-capable plate reader.[7]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[7]

References

FAQ 1: My VHL Ligand 14 PROTAC Shows Poor Degradation Efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for VHL Ligand 14 PROTACs. This guide provides troubleshooting protocols and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficiency of their this compound-based Proteolysis Targeting Chimeras (PROTACs).

Question: I have confirmed binary binding of my PROTAC to both the VHL E3 ligase and my protein of interest (POI), but I observe very low degradation (high DC₅₀ and low Dₘₐₓ values) in cellular assays. What are the likely causes and how can I troubleshoot this?

Answer: Poor degradation efficiency despite good binary binding is a common challenge in PROTAC development. The issue often lies in the formation of a stable and productive ternary complex (POI-PROTAC-VHL), which is the essential intermediate for ubiquitination and subsequent degradation.[1][2] Several factors can impede this process, including suboptimal linker design, poor cellular permeability, or low expression of VHL in the chosen cell line.

The linker is a critical component whose length, composition, and attachment points significantly influence the geometry and stability of the ternary complex.[3] A linker that is too short can cause steric clashes, while one that is too long may fail to bring the POI and VHL into a productive orientation for ubiquitin transfer.[2][3] Furthermore, PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular targets.[4]

To systematically troubleshoot this issue, a multi-step approach is recommended, starting with optimizing the linker and verifying ternary complex formation, followed by assessing cellular permeability.

Troubleshooting Guide: Poor Degradation
ProblemPossible CauseRecommended Solution
No or weak degradation Suboptimal Linker Length/Composition: The linker may be too short, too long, or too rigid/flexible, preventing productive ternary complex formation.[2][3]Synthesize and test a library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, PEG5) and compositions (e.g., alkyl vs. PEG).[3]
Poor Cell Permeability: The PROTAC's physicochemical properties (high molecular weight, polar surface area) may prevent it from reaching sufficient intracellular concentrations.[2][4]1. Perform a cell-free degradation assay using cell lysate to confirm activity when permeability is not a factor.[5] 2. Conduct permeability assays (e.g., PAMPA) to measure passive diffusion.[2] 3. Modify the linker to improve lipophilicity.[2][6]
Inefficient Ternary Complex Formation: Even with a suitable linker, the overall conformation may not support a stable POI-PROTAC-VHL complex.[5]Use biophysical assays like SPR, ITC, or NanoBRET™ to directly measure ternary complex formation and stability.[7][8]
Low VHL Expression: The target cells may not express sufficient levels of the VHL E3 ligase.[5]Confirm VHL protein expression levels in your cell line via Western Blot or proteomics. Consider using a different cell line if VHL levels are low.[5][9]
Data Presentation: Linker Length Optimization

The following table shows hypothetical data from an experiment to optimize the linker length for a BRD4-targeting PROTAC using this compound.

PROTAC VariantLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Ternary Complex Cooperativity (α)
VHL14-L1-BRD4PEG2> 1000< 100.8
VHL14-L2-BRD4PEG375655.2
VHL14-L3-BRD4 PEG4 15 92 15.3
VHL14-L4-BRD4PEG550788.1
VHL14-L5-BRD4Alkyl-C8250452.5
Cooperativity (α) > 1 indicates that the binding of the first protein enhances the binding of the second, favoring ternary complex formation.[10]
Experimental Protocol: Western Blot for DC₅₀ and Dₘₐₓ Determination

This protocol is the standard method for quantifying PROTAC-induced protein degradation.[11][12]

  • Cell Seeding: Plate your cells of interest (e.g., HEK293) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your this compound PROTAC in cell culture medium. A common concentration range is 0.1 nM to 10 µM to capture the full dose-response curve.[8] Treat the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).[12] Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration for each lysate using a BCA assay to ensure equal loading.[8]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against your POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to normalize protein levels.[12]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.[8]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[12][13]

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binding PROTAC This compound PROTAC VHL VHL E3 Ligase VHL->Ternary Binding PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Catalytic cycle of a VHL-based PROTAC leading to target protein degradation.

FAQ 2: My PROTAC Dose-Response Curve Shows a "Hook Effect".

Question: At high concentrations, the degradation efficiency of my this compound PROTAC decreases, resulting in a bell-shaped dose-response curve. What is this "hook effect" and how can I mitigate it?

Answer: The "hook effect" is a characteristic phenomenon for PROTACs where degradation efficiency is reduced at supra-optimal concentrations.[8] It occurs because the PROTAC is bifunctional. At excessive concentrations, the PROTAC molecules are more likely to form non-productive binary complexes (POI-PROTAC or PROTAC-VHL) rather than the productive ternary complex (POI-PROTAC-VHL) that is required for degradation.[3][14]

This effect underscores the importance of careful dose-response studies and highlights that for PROTACs, "more is not always better." While the hook effect can be challenging for clinical translation, it can be mitigated by designing PROTACs that promote highly stable and cooperative ternary complexes.[15][16] A PROTAC with high cooperativity will favor the formation of the ternary complex even at higher concentrations, thus reducing the hook effect.[16]

Troubleshooting Guide: The Hook Effect
ProblemPossible CauseRecommended Solution
Bell-shaped dose-response curve Formation of non-productive binary complexes: At high concentrations, PROTAC molecules saturate both the POI and VHL, preventing them from bridging the two proteins.[14]1. Confirm the Effect: Perform a full dose-response curve over a wide concentration range (e.g., pM to high µM) to accurately characterize the hook effect.[9] 2. Operate at Optimal Concentrations: For routine experiments, use the PROTAC at concentrations at or near its Dₘₐₓ.
Low Ternary Complex Cooperativity: The PROTAC does not sufficiently stabilize the ternary complex, allowing binary complexes to dominate at high concentrations.[16]1. Optimize Linker/Ligands: Re-design the PROTAC with different linkers or modified ligands to enhance ternary complex cooperativity (α).[2] 2. Measure Cooperativity: Use biophysical assays (e.g., SPR, ITC) to quantify the cooperativity factor (α) of your PROTAC series.[7][10]
Data Presentation: Comparing PROTACs with and without a Hook Effect
Concentration (nM)PROTAC A (% Degradation) (Low Cooperativity, α=2)PROTAC B (% Degradation) (High Cooperativity, α=25)
0.158
12535
106075
100 85 (Dₘₐₓ) 95 (Dₘₐₓ)
10005593
100002088
Experimental Protocol: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay provides direct evidence of ternary complex formation and can visualize the hook effect at the molecular level.[1][8]

  • Cell Line Preparation: Co-transfect HEK293 cells (or a relevant cell line) with two expression vectors: one for the POI fused to NanoLuc® luciferase (the energy donor) and another for VHL fused to HaloTag® (the energy acceptor).

  • Cell Plating: Seed the transfected cells into a white, 96-well assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the fluorescent acceptor substrate) to the cells and incubate to allow labeling of the HaloTag®-VHL fusion protein.[8]

  • PROTAC Treatment: Add serial dilutions of the this compound PROTAC to the wells. Use a wide concentration range to observe the full binding curve.

  • Signal Measurement: Measure the donor emission (at ~460 nm) and acceptor emission (at >610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, showing that ternary complex formation decreases at high PROTAC concentrations.[8][9]

Diagram: The Hook Effect

Hook_Effect cluster_low Optimal Concentration cluster_high Excess Concentration POI1 POI Ternary1 Productive Ternary Complex POI1->Ternary1 PROTAC1 PROTAC VHL1 VHL VHL1->Ternary1 Degradation Degradation Ternary1->Degradation Degradation POI2 POI Binary1 Binary Complex (Non-productive) POI2->Binary1 PROTAC2a PROTAC PROTAC2b PROTAC Binary2 Binary Complex (Non-productive) VHL2 VHL VHL2->Binary2 NoDeg1 NoDeg1 Binary1->NoDeg1 No Degradation NoDeg2 NoDeg2 Binary2->NoDeg2 No Degradation

Caption: High PROTAC concentrations favor binary over ternary complex formation.

FAQ 3: My PROTAC is Causing Cellular Toxicity or Off-Target Effects.

Question: I'm observing significant cellular toxicity that doesn't seem to be related to the degradation of my intended target. How can I determine the source of this toxicity and improve the selectivity of my this compound PROTAC?

Answer: Cellular toxicity and off-target effects are critical hurdles in drug development. For PROTACs, these effects can arise from several sources:

  • Warhead-Mediated Off-Targets: The ligand for your POI (the "warhead") may bind to and/or degrade other proteins with similar binding pockets.[5]

  • VHL Ligand-Mediated Effects: VHL ligands are derived from inhibitors of the VHL:HIF-1α interaction. At high concentrations, they can stabilize HIF-1α, potentially activating a hypoxic response.[5][17]

  • Neosubstrate Degradation: The novel surface created by the ternary complex can sometimes recruit and degrade unintended "neosubstrate" proteins.[5]

  • On-Target Toxicity: The degradation of the intended POI itself may be toxic to the cells.[5]

A systematic approach using carefully designed controls is essential to deconvolute these potential sources of toxicity and improve the PROTAC's selectivity profile.

Troubleshooting Guide: Toxicity and Off-Target Effects
ProblemPossible CauseRecommended Solution
High Cellular Toxicity Off-Target Degradation: The PROTAC is degrading one or more essential proteins other than the intended POI.1. Global Proteomics: Use mass spectrometry (e.g., TMT-MS) to identify all proteins depleted upon PROTAC treatment.[9][13] 2. Inactive Controls: Synthesize and test an inactive epimer control (e.g., a stereoisomer of the VHL ligand that cannot bind VHL). If toxicity persists, it is likely independent of VHL-mediated degradation.[5][9]
Warhead-Related Toxicity: The POI ligand itself is promiscuous and inhibits other essential proteins.Test the warhead molecule alone in cellular viability assays. If it is toxic, it may need to be re-engineered for higher selectivity.[9]
VHL Ligand-Induced Effects: The VHL ligand is stabilizing HIF-1α, leading to downstream toxicity.Test the VHL ligand (without the warhead/linker) alone. Check for upregulation of HIF-1α target genes.[5]
On-Target Toxicity: Degradation of the POI is inherently toxic to the cell.Use an orthogonal method like siRNA or CRISPR to silence the POI. If this phenocopies the toxicity, it is likely on-target.[5]
Data Presentation: Comparing Active PROTAC with Inactive Controls
CompoundTarget Engagement (Binds POI)VHL Engagement (Binds VHL)POI DegradationCell Viability (%)Interpretation
Active PROTAC YesYesYes35%Effect could be on- or off-target.
Inactive Epimer YesNoNo85%Toxicity is VHL-dependent.
Warhead Alone YesNoNo95%Warhead itself is not toxic.
VHL Ligand Alone NoYesNo98%VHL ligand itself is not toxic.
Experimental Protocol: Global Proteomics (TMT-MS) for Off-Target Analysis

This protocol provides an unbiased view of all protein level changes induced by the PROTAC.[13]

  • Cell Culture & Treatment: Culture cells and treat with the this compound PROTAC at an effective concentration (e.g., 10x DC₅₀). Include two critical controls: a vehicle (DMSO) control and an inactive epimer control.[5] A shorter treatment time (e.g., 6 hours) is often preferred to focus on direct degradation events.[13]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest it into peptides using an enzyme like Trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each condition (Active PROTAC, Inactive Control, Vehicle) with different isobaric TMT reagents. This allows the samples to be multiplexed and run in a single mass spectrometry experiment.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins. Quantify the relative abundance of each protein across the different conditions by comparing the reporter ion intensities from the TMT tags. Proteins that are significantly depleted only in the "Active PROTAC" sample compared to both controls are potential off-targets.

Diagram: Deconvoluting PROTAC Effects

Troubleshooting_Logic Start Start: Observe Cellular Toxicity TestActive Test Active PROTAC Start->TestActive TestInactive Test Inactive Epimer (Binds POI, not VHL) TestActive->TestInactive TestWarhead Test Warhead Alone Result1 Toxicity Persists? TestInactive->Result1 Result2 Toxicity Persists? TestOrthogonal Test Orthogonal Method (e.g., siRNA) Result3 Toxicity Phenocopied? TestOrthogonal->Result3 Conclusion1 Conclusion: Toxicity is independent of VHL-mediated degradation. (Likely warhead off-target) Result1->Conclusion1 Yes Conclusion2 Conclusion: Toxicity is VHL-dependent. (On-target or Neosubstrate) Result1->Conclusion2 No Conclusion3 Conclusion: On-Target Toxicity Result3->Conclusion3 Yes Conclusion4 Conclusion: Off-Target (Neosubstrate) Toxicity Result3->Conclusion4 No Conclusion2->TestOrthogonal

Caption: A logical workflow for troubleshooting PROTAC-induced cellular toxicity.

References

Overcoming the hook effect with VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize VHL E3 ligase ligands. The content is designed to address specific issues, particularly the hook effect, and to provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the concentration of the PROTAC leads to a decrease in target protein degradation. This results in a characteristic bell-shaped or "hooked" curve, rather than a typical sigmoidal dose-response curve.[1][2] This paradoxical effect can lead to the misinterpretation of a PROTAC's potency if a sufficiently wide range of concentrations is not tested.[3]

Q2: What is the molecular mechanism behind the hook effect?

A2: The efficacy of a PROTAC is dependent on the formation of a productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ligase (in this case, VHL). At excessively high concentrations, the PROTAC can saturate both the POI and the VHL ligase independently, leading to the formation of two separate, non-productive binary complexes: [POI]-[PROTAC] and [PROTAC]-[VHL Ligase].[1][2] These binary complexes compete with and prevent the formation of the productive [POI]-[PROTAC]-[VHL Ligase] ternary complex, thus reducing the efficiency of protein degradation.[1]

Q3: What is VHL Ligand 14 and what is its role in a PROTAC?

A3: this compound is a small molecule that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase with an IC50 of 196 nM.[4] In the context of PROTACs, it serves as the "hijacking" component. It is chemically linked to a separate ligand that binds to a target protein. This bifunctional nature of the PROTAC brings the target protein into close proximity with the VHL E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

Q4: Can adding free this compound to my experiment help overcome the hook effect?

A4: This is an interesting theoretical approach that can be used in a competitive displacement assay to probe the mechanism of the hook effect. In theory, at high PROTAC concentrations where the non-productive [PROTAC]-[VHL Ligase] binary complex is prevalent, adding a free, competitive VHL ligand like this compound could displace the PROTAC from the VHL ligase. This would free up PROTAC molecules to bind to the target protein, potentially allowing for the formation of more productive ternary complexes as the overall PROTAC concentration is effectively lowered. While not a standard protocol for overcoming the hook effect, it is a valid experimental approach to investigate the dynamics of ternary complex formation.

Troubleshooting Guides

Problem 1: My dose-response curve for my VHL-based PROTAC shows a classic hook effect.

  • Likely Cause: The higher concentrations of your PROTAC are leading to the formation of non-productive binary complexes, which inhibits the formation of the productive ternary complex required for degradation.[2]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations. It is crucial to include concentrations both below and significantly above the observed peak of degradation.

    • Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and the concentration at which the hook effect begins. For future experiments, use concentrations at or below the Dmax.

    • Perform a Competition Assay (Advanced): To confirm that the hook effect is due to the formation of [PROTAC]-[VHL Ligase] binary complexes, you can perform a competitive displacement experiment. Co-treat cells at a high, hook-effect-inducing concentration of your PROTAC with increasing concentrations of free this compound. If the hook effect is due to the formation of [PROTAC]-[VHL Ligase] binary complexes, you may observe a "rescue" of degradation at certain concentrations of this compound.

  • Likely Cause: There could be several reasons for this observation.

  • Troubleshooting Steps:

    • Concentration Ranges: Ensure that the concentration of your PROTAC is well within the hook effect range. Also, the concentration range of the competing this compound needs to be appropriately titrated. If the concentration of this compound is too low, it will not effectively compete with the PROTAC. If it is too high, it may completely inhibit any PROTAC-VHL interaction.

    • Cell Permeability: Confirm that both your PROTAC and this compound are cell-permeable. Poor permeability of either compound can lead to inconclusive results.

    • Alternative Hook Effect Mechanism: The hook effect in your system may be predominantly driven by the formation of [POI]-[PROTAC] binary complexes. In this case, adding a free VHL ligand would not be expected to rescue degradation. To test this, you could perform a similar competition experiment with a free ligand for the POI.

Data Presentation

Table 1: Example Dose-Response Data for a VHL-based PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100%
185%
1040%
10015% (Dmax)
100045%
1000080%

Table 2: Example Data for a Competitive Displacement Assay to Mitigate the Hook Effect

PROTAC Concentration (nM)This compound Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
1000045%
100010040%
100050030%
1000100020%
1000500050%
10001000085%

Key Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot to Identify the Hook Effect

  • Cell Seeding: Plate your cells of interest in multi-well plates at a density that will ensure they are in a logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of your VHL-based PROTAC in cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the full degradation profile, including any potential hook effect. Include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the various concentrations of the PROTAC for a pre-determined time (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA assay to ensure equal protein loading for the Western blot.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for your target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and identify the Dmax and the onset of the hook effect.

Protocol 2: Competitive Displacement Assay with this compound

  • Cell Seeding and Compound Preparation: Follow steps 1 and 2 from Protocol 1. In addition to the PROTAC dilutions, prepare a series of dilutions for this compound.

  • Treatment:

    • Identify a concentration of your PROTAC that is clearly within the hook effect region of the dose-response curve (i.e., where degradation is significantly less than the Dmax).

    • Treat cells with this fixed concentration of PROTAC in combination with a range of concentrations of this compound.

    • Include controls for the PROTAC alone, this compound alone, and a vehicle control.

  • Cell Lysis, Protein Quantification, Western Blotting, and Data Analysis: Follow steps 4-7 from Protocol 1 to determine the levels of your target protein. A successful "rescue" will be observed as a decrease in the target protein signal at certain concentrations of this compound compared to the PROTAC-only treatment in the hook effect range.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex [POI-PROTAC-VHL] POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds PROTAC_recycled PROTAC PROTAC->PROTAC_recycled Recycled Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: Mechanism of PROTAC-mediated protein degradation.

Hook_Effect cluster_low_conc Optimal PROTAC Concentration cluster_high_conc High PROTAC Concentration (Hook Effect) POI_low POI Ternary_low Productive Ternary Complex POI_low->Ternary_low VHL_low VHL VHL_low->Ternary_low PROTAC_low PROTAC PROTAC_low->Ternary_low Degradation Degradation Ternary_low->Degradation POI_high POI Binary_POI Non-productive [POI-PROTAC] POI_high->Binary_POI VHL_high VHL Binary_VHL Non-productive [PROTAC-VHL] VHL_high->Binary_VHL PROTAC_high1 Excess PROTAC PROTAC_high1->Binary_POI PROTAC_high2 Excess PROTAC PROTAC_high2->Binary_VHL No_Degradation No Degradation Binary_POI->No_Degradation Binary_VHL->No_Degradation

Caption: The molecular basis of the PROTAC hook effect.

Competitive_Displacement cluster_hook Hook Effect Condition cluster_rescue Competitive Displacement with Free VHL Ligand Binary_VHL_hook [PROTAC-VHL] Binary Complex Free_VHL_Ligand Free this compound VHL_ligase VHL E3 Ligase Binary_VHL_hook->VHL_ligase Displaced from PROTAC_released Released PROTAC Binary_VHL_hook->PROTAC_released Releases Free_VHL_Ligand->VHL_ligase Competes & Binds Ternary_Complex_Formed Ternary Complex Formation PROTAC_released->Ternary_Complex_Formed Participates in

Caption: Overcoming the hook effect with a competitive ligand.

References

Technical Support Center: Optimizing VHL Ligand 14-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL Ligand 14-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to cell permeability and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of my this compound-based PROTAC?

A1: The challenges with this compound-based PROTAC permeability often stem from their physicochemical properties that fall outside the typical "Rule of 5" for oral bioavailability.[1] Key factors include:

  • High Molecular Weight: PROTACs are inherently large molecules, often exceeding 800 Da, which hinders passive diffusion across the cell membrane.[2]

  • Large Polar Surface Area (PSA): The presence of multiple polar functional groups contributes to a high PSA, which is unfavorable for membrane permeability.[2]

  • High Number of Rotatable Bonds: The flexibility of the linker, while important for ternary complex formation, can also contribute to a high number of rotatable bonds, negatively impacting permeability.[3]

Q2: How does the linker composition affect the cell permeability of my VHL-based PROTAC?

A2: The linker is a critical determinant of a PROTAC's ability to cross the cell membrane.[1] Key aspects include:

  • Length: Shorter linkers can lead to more permeable compounds by reducing molecular weight.[2]

  • Flexibility and "Chameleon Effect": Flexible linkers, such as those with polyethylene (B3416737) glycol (PEG) chains, can allow the PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane. This "chameleon effect" shields polar groups through intramolecular interactions (e.g., hydrogen bonds, π-π stacking), reducing the effective PSA and improving passive diffusion.[1][3]

  • Composition: Replacing polar moieties like amides with less polar esters can improve permeability by reducing the number of hydrogen bond donors.[4][5]

Q3: Can modifications to the this compound itself enhance the permeability of the PROTAC?

A3: Yes, modifications to the VHL ligand can influence permeability. Strategies include introducing chemical groups that shield solvent-exposed hydrogen bond donors, which can lessen the energetic penalty of moving from a polar to a nonpolar environment.[2] However, any modification must be carefully considered to not compromise the binding affinity to the VHL E3 ligase.

Q4: My PROTAC shows good biochemical activity but poor cellular degradation. What should I investigate first?

A4: A discrepancy between biochemical and cellular activity strongly suggests a cell permeability issue. The first step is to experimentally assess the permeability of your PROTAC. If permeability is confirmed to be low, the next step is to investigate target engagement within the cell to ensure the PROTAC is reaching its intended target.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or low degradation of the target protein. 1. Poor cell permeability: The PROTAC is not entering the cells in sufficient concentration.[6] 2. Efflux by transporters: The PROTAC is actively pumped out of the cells.[2] 3. Poor ternary complex formation: The PROTAC is not effectively bringing the target protein and VHL together.1. Assess permeability: Use assays like PAMPA or Caco-2 to quantify permeability.[1] 2. Use efflux inhibitors: Co-incubate the PROTAC with known efflux pump inhibitors.[2] 3. Optimize the linker: Modify the linker to improve the geometry of the ternary complex.[3]
High variability in cellular degradation results. 1. Compound solubility/aggregation: The PROTAC is not fully dissolved in the cell culture media.[2] 2. Cell health: The cells are not healthy or are at an inappropriate confluency.1. Check solubility: Determine the aqueous solubility and consider using solubilizing agents like DMSO at low concentrations (<0.5%).[2] 2. Monitor cell health: Ensure consistent cell seeding density and viability.
PROTAC is effective at high concentrations but not at lower, physiologically relevant concentrations. The "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-VHL) dominates over the productive ternary complex, leading to reduced degradation.[7]Perform a dose-response curve: Determine the optimal concentration range for degradation and identify the onset of the hook effect.[8]

Quantitative Data Summary

PROTAC Linker Type Permeability (Papp, 10⁻⁶ cm/s) in Caco-2 cells Efflux Ratio (B-A/A-B) Reference
PROTAC 1PEG-based (flexible)0.510.2[9]
PROTAC 2Alkyl-based (more rigid)1.25.8[9]
PROTAC 3Amide-containing linker0.88.5[4]
PROTAC 4Ester-containing linker2.54.1[4]

Note: Data is representative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC.[10]

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Plate: Coat the filter of the donor plate with 5 µL of the artificial membrane solution and allow it to solidify.

  • Add 150 µL of the test PROTAC solution (diluted in PBS from the stock) to the donor wells.

  • Carefully place the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker.

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the permeability coefficient (Pe).

Protocol 2: Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability, including passive diffusion and active transport.[10]

Materials:

  • Caco-2 cells

  • 24-well transwell plates

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test PROTAC stock solution

  • Reference compounds

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on the transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the test PROTAC and control compounds (in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (acceptor) compartment.

    • Incubate at 37°C with 5% CO₂ for 2 hours.

    • Collect samples from both compartments for analysis.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Perform the assay in the reverse direction to determine the efflux ratio.

  • Analysis: Quantify the concentration of the PROTAC in the samples using LC-MS/MS and calculate the apparent permeability coefficient (Papp).

Protocol 3: NanoBRET™ Target Engagement Assay

This live-cell assay can confirm that your PROTAC is engaging with the VHL E3 ligase inside the cell.

Materials:

  • HEK293 cells

  • VHL-NanoLuc® Fusion Vector

  • NanoBRET™ In-Cell VHL Tracer

  • Test PROTAC

  • Opti-MEM® I Reduced Serum Medium

  • White, non-binding surface 96-well plates

Procedure:

  • Transfection: Transiently transfect HEK293 cells with the VHL-NanoLuc® Fusion Vector.

  • Cell Seeding: Seed the transfected cells into the 96-well plate.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC and add them to the cells.

  • Tracer Addition: Add the NanoBRET™ VHL Tracer to the wells.

  • Signal Detection: Add the NanoBřet™ Nano-Glo® Substrate and measure the donor and acceptor signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio to determine the extent of target engagement.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC This compound PROTAC Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Binds Target Target Protein Target->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation Extracellular Extracellular Space Extracellular->PROTAC Cellular Uptake Permeability_Troubleshooting_Workflow Start Poor Cellular Degradation Assess_Perm Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Assess_Perm Perm_Result Permeable? Assess_Perm->Perm_Result Check_TE Assess Target Engagement (e.g., NanoBRET, CETSA) Perm_Result->Check_TE Yes Modify_PROTAC Modify PROTAC to Improve Permeability Perm_Result->Modify_PROTAC No TE_Result Target Engaged? Check_TE->TE_Result Optimize_Linker Optimize Linker for Ternary Complex Formation TE_Result->Optimize_Linker No Successful_Deg Successful Degradation TE_Result->Successful_Deg Yes Optimize_Linker->Check_TE Modify_PROTAC->Assess_Perm

References

VHL Ligand 14 stability and solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VHL Ligand 14. Below you will find information to address common stability and solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a small molecule that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its primary use is as a component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] In a PROTAC, this compound functions to recruit the VHL E3 ligase to a specific protein of interest, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2][3][5]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions. As a powder, it is recommended to store it at -20°C for up to three years.[1] Stock solutions should be stored at -80°C for up to six months or at -20°C for one month.[1][6] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: In which solvents is this compound soluble?

This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 100 mg/mL (205.49 mM) or greater.[1] For aqueous buffers, it is common to first dissolve the compound in an organic solvent like DMSO and then perform serial dilutions into the desired aqueous medium.[7][8] However, the aqueous solubility can be limited, which is a common challenge with VHL-based PROTACs.[9]

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptom: You observe cloudiness or solid precipitate after diluting your DMSO stock of this compound into an aqueous buffer (e.g., PBS).

Possible Causes:

  • Low Aqueous Solubility: The final concentration of the ligand in the aqueous buffer exceeds its solubility limit. Many complex organic molecules have poor solubility in aqueous solutions.[10]

  • Incorrect pH: The pH of the buffer may influence the ionization state and, consequently, the solubility of the ligand.

  • High DMSO Concentration: While used for initial dissolution, a high final concentration of DMSO can sometimes affect downstream cellular assays.

Solutions:

  • Optimize Final Concentration: Determine the kinetic solubility of your specific batch of this compound in your experimental buffer to identify the maximum achievable concentration without precipitation.

  • Use of Co-solvents: Consider the inclusion of a small percentage of a pharmaceutically acceptable co-solvent in your final buffer, if your experimental design allows.

  • pH Adjustment: Experimentally determine the optimal pH for solubility of this compound in your buffer system.

  • Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate, but this may only be a temporary solution if the compound is supersaturated.

Issue 2: Inconsistent Results or Loss of Activity in Cellular Assays

Symptom: You observe a decrease in the expected biological activity of your this compound-containing PROTAC over time or between experiments.

Possible Causes:

  • Ligand Degradation: The ligand may be unstable in your experimental media or under your specific storage conditions.[11] Potential degradation pathways for related VHL ligands include oxidation and amide hydrolysis.[5]

  • Improper Storage: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation.[1]

  • Adsorption to Labware: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

Solutions:

  • Fresh Preparations: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

  • Stability Assessment: Conduct a stability study of the ligand in your specific experimental media by incubating it for the duration of your assay and then analyzing for degradation using methods like HPLC.[11][12]

  • Use of Low-Binding Labware: Employ low-adhesion microplates and pipette tips to minimize loss of the compound.

  • Aliquot Stock Solutions: As recommended, aliquot your main stock solution to minimize freeze-thaw cycles.[1]

Quantitative Data

Table 1: Solubility of this compound
SolventConcentrationReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (205.49 mM)[1]

Note: The solubility in aqueous buffers is significantly lower and should be determined experimentally using a kinetic solubility assay.

Table 2: Recommended Storage Conditions for this compound
FormTemperatureDurationReference
Powder-20°C3 years[1]
In Solvent-80°C6 months[1][6]
In Solvent-20°C1 month[1][6]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a high-throughput method to estimate the aqueous solubility of this compound.[8][13]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.[7]

  • Plate Setup: Add 198 µL of PBS to wells in a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next, mixing thoroughly at each step.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the light scattering (nephelometry) at a suitable wavelength.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed above the background indicates the point of precipitation and provides an estimate of the kinetic solubility.

Protocol 2: Forced Degradation Study

This protocol is used to assess the stability of this compound under stress conditions.[11][12]

Materials:

  • This compound

  • Acetonitrile (ACN) and water (HPLC-grade)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., ACN/water).

  • Stress Conditions: Aliquot the ligand solution and expose to the following conditions for a defined period (e.g., 24 hours):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

    • Photostability: Expose to light according to ICH guidelines.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

VHL_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_protac PROTAC Action HIF1a HIF-1α PHD PHD Enzymes (+ O2) HIF1a->PHD Prolyl Hydroxylation Proteasome 26S Proteasome HIF1a->Proteasome Degradation VHL_complex VHL E3 Ligase Complex PHD->VHL_complex Recognition VHL_complex->HIF1a VHL_complex->HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Degraded_HIF Degraded HIF-1α Fragments Proteasome->Degraded_HIF POI Protein of Interest (POI) Ternary_complex POI-PROTAC-VHL Ternary Complex POI->Ternary_complex Proteasome2 26S Proteasome POI->Proteasome2 Degradation PROTAC PROTAC PROTAC->Ternary_complex VHL_complex2 VHL E3 Ligase Complex VHL_complex2->Ternary_complex Ternary_complex->POI Ubiquitination Degraded_POI Degraded POI Fragments Proteasome2->Degraded_POI

VHL signaling pathway and PROTAC mechanism of action.

Troubleshooting_Workflow cluster_solutions Solutions start Start: this compound Precipitates in Aqueous Buffer check_conc Is final concentration known to be soluble? start->check_conc kinetic_assay Perform Kinetic Solubility Assay check_conc->kinetic_assay No / Unsure is_soluble Is desired concentration achievable? check_conc->is_soluble Yes kinetic_assay->is_soluble lower_conc Lower final concentration to soluble range is_soluble->lower_conc No cosolvent Add a co-solvent (e.g., PEG, ethanol) is_soluble->cosolvent No ph_adjust Adjust buffer pH is_soluble->ph_adjust No sonicate Use sonication (temporary fix) is_soluble->sonicate No end_success End: Soluble Ligand Solution Achieved is_soluble->end_success Yes end_reassess Re-evaluate experiment with new concentration lower_conc->end_reassess cosolvent->end_success ph_adjust->end_success sonicate->end_success

Workflow for troubleshooting this compound solubility issues.

Stability_Issues_Solutions cluster_causes Potential Causes cluster_solutions Preventative Solutions instability This compound Instability (Loss of Activity) hydrolysis Amide Hydrolysis instability->hydrolysis oxidation Oxidation instability->oxidation freeze_thaw Repeated Freeze-Thaw instability->freeze_thaw photodegradation Light Exposure instability->photodegradation fresh_prep Use Fresh Dilutions instability->fresh_prep General Best Practice control_ph Control Buffer pH hydrolysis->control_ph inert_gas Store Under Inert Gas (e.g., Argon) oxidation->inert_gas aliquot Aliquot Stock Solutions freeze_thaw->aliquot protect_light Protect from Light photodegradation->protect_light

Logical relationship between stability problems and solutions.

References

Technical Support Center: VHL Ligand 14 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL Ligand 14-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound PROTAC shows little to no degradation of my target protein. What are the potential causes and how can I troubleshoot this?

A1: Lack of target protein degradation is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal PROTAC Concentration: The concentration of your PROTAC might be too low to effectively form the ternary complex or, conversely, too high, leading to the "hook effect" where binary complexes (PROTAC-target or PROTAC-VHL) predominate over the productive ternary complex.[1][2]

    • Solution: Perform a dose-response experiment over a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation and to identify a potential hook effect.[2]

  • Insufficient Incubation Time: Protein degradation is a time-dependent process.

    • Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[2][3]

  • Poor Cell Permeability: PROTACs are relatively large molecules and may not efficiently cross the cell membrane.[4]

    • Solution: Perform a cell-free degradation assay using cell lysate to confirm if the PROTAC is active when cell permeability is not a factor.[4] If it is active in the lysate but not in cells, consider optimizing the linker or ligands to improve physicochemical properties.

  • Low VHL E3 Ligase Expression: The cell line you are using may not express sufficient levels of VHL.[1]

    • Solution: Confirm VHL expression levels in your cell line via Western blot or qPCR. If VHL expression is low, consider using a different cell line.[1]

  • Inefficient Ternary Complex Formation: The linker length or chemical composition may not be optimal for the stable association of your target protein and VHL.[2] The stability of the ternary complex is often a better predictor of degradation than the binary binding affinities of the individual ligands.[2]

    • Solution: Synthesize and test a small library of PROTACs with varying linker lengths and compositions.[4] You can also perform a ternary complex formation assay (e.g., Co-IP, NanoBRET) to confirm the interaction.[1]

  • PROTAC Instability: The PROTAC molecule may be unstable in cell culture media or inside the cells.[2]

    • Solution: Evaluate the metabolic stability of your PROTAC in vitro.[1]

Q2: I'm observing significant cellular toxicity with my this compound PROTAC. How can I determine if this is an on-target or off-target effect?

A2: Differentiating between on-target and off-target toxicity is crucial. Here are several strategies to employ:

  • Use of a Negative Control: This is a critical experiment to distinguish VHL-mediated effects from other pharmacological activities of the molecule.

    • Solution: Synthesize and test a control PROTAC that is structurally similar but inactive. This is often achieved by using an inactive epimer or enantiomer of the VHL ligand (e.g., the cis-isomer of the hydroxyproline (B1673980) moiety) which cannot bind to VHL.[4][5] If this control molecule still causes toxicity, the effect is likely off-target and independent of VHL-mediated degradation.[2]

  • Orthogonal Target Knockdown: This helps to determine if the phenotype is a direct result of losing the target protein.

    • Solution: Use an alternative method, such as siRNA or CRISPR, to reduce the levels of your target protein.[2][4] If the resulting cellular phenotype mimics the toxicity observed with your PROTAC, it suggests the toxicity is on-target.[2]

  • Rescue Experiments: This can confirm that the toxicity is due to the loss of the target protein's function.

    • Solution: Overexpress a version of the target protein that is resistant to PROTAC-mediated degradation (e.g., by mutating the PROTAC binding site).[2] If this rescues the toxic phenotype, it provides strong evidence for on-target toxicity.

  • Component Activity Testing: The warhead or the VHL ligand alone might have intrinsic pharmacological activity.

    • Solution: Test the warhead and the VHL ligand as individual molecules in your cellular assays to assess their independent effects.[2]

Q3: My proteomics data reveals significant off-target protein degradation. What are the likely causes and how can I mitigate these effects?

A3: Off-target degradation can be a significant hurdle. The primary causes include:

  • High PROTAC Concentrations: Excessive concentrations can lead to non-specific interactions.[6]

    • Solution: Perform a dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.[6]

  • Promiscuous Warhead Binding: The ligand targeting your protein of interest (the "warhead") may have affinity for other proteins with similar binding domains.[6]

    • Solution: Test the warhead compound alone to assess its binding profile.[1] If the warhead is promiscuous, consider re-engineering it for higher selectivity.[4]

  • Neosubstrate Degradation: The formation of the ternary complex can create new protein interaction surfaces on VHL, leading to the ubiquitination and degradation of proteins that are not the intended target.[4]

    • Solution: This is a more challenging issue. Systematically modify the linker and the VHL ligand. Changes in the ternary complex conformation can abrogate these off-target interactions.[4]

To identify off-target effects, unbiased, quantitative mass spectrometry-based proteomics is the gold standard.[6] This allows for a global analysis of protein abundance changes in cells following treatment with your PROTAC.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[3][7] Below is a template for summarizing such data.

PROTAC CompoundTarget ProteinCell LineIncubation Time (hours)DC50 (nM)Dmax (%)
Example: dBET6BRD4MV4-1118~4>90
Your PROTAC 1Target XCell Line A24
Your PROTAC 2Target XCell Line A24
Negative ControlTarget XCell Line A24
Your PROTAC 1Target XCell Line B24

Key Experimental Protocols

1. Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[8]

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC in culture medium. A typical concentration range would be 8-12 concentrations from 1 nM to 10 µM.[3] Also include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[3]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to your target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Also probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and image the blot using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay can be used to confirm the physical interaction between the target protein, the PROTAC, and the VHL E3 ligase.[1]

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective, a negative control PROTAC, and a vehicle control for the optimal time determined previously. It is advisable to also treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and allow the ternary complex to accumulate.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with an antibody against either the target protein or VHL overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting, probing for the target protein, VHL, and other components of the E3 ligase complex (e.g., Cullin-2). An enrichment of VHL in the target protein immunoprecipitate (and vice versa) in the PROTAC-treated sample compared to controls indicates ternary complex formation.

3. Mass Spectrometry-Based Proteomics for Off-Target Analysis

This unbiased approach provides a global view of protein changes following PROTAC treatment, enabling the assessment of selectivity and identification of off-target effects.[6][9]

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.[9] It is crucial to have multiple biological replicates.

  • Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein content.[9] Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[6]

  • Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexing. This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run, improving accuracy.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.[2] Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.

  • Hit Validation: Validate potential off-target hits using an orthogonal method, such as Western blotting.

Visualizations

VHL_PROTAC_Pathway cluster_cell Intracellular PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: VHL-mediated ubiquitination and degradation pathway.

Experimental_Workflow Start Start: PROTAC Compound Dose_Response 1. Dose-Response & Time-Course Western Blot Start->Dose_Response DC50_Dmax Determine DC50 & Dmax Dose_Response->DC50_Dmax Ternary_Complex_Assay 2. Ternary Complex Formation Assay (e.g., Co-IP, NanoBRET) DC50_Dmax->Ternary_Complex_Assay Confirmation Confirm POI-PROTAC-VHL Interaction Ternary_Complex_Assay->Confirmation Proteomics 3. Global Proteomics (LC-MS/MS) Confirmation->Proteomics Off_Target Identify On- and Off-Target Effects Proteomics->Off_Target Controls 4. Run Negative Controls (e.g., Inactive Epimer) Off_Target->Controls Validation Validate Mechanism & Specificity Controls->Validation End End: Characterized PROTAC Validation->End

Caption: General experimental workflow for PROTAC characterization.

Troubleshooting_Tree Start Issue: No/Weak Degradation Dose_Response Perform Full Dose-Response Start->Dose_Response Hook_Effect Hook Effect Observed? Dose_Response->Hook_Effect Use_Optimal_Conc Use Optimal Concentration Hook_Effect->Use_Optimal_Conc Yes Check_VHL Check VHL Expression in Cell Line Hook_Effect->Check_VHL No Success Degradation Achieved Use_Optimal_Conc->Success VHL_Low VHL Low? Check_VHL->VHL_Low Change_Cell_Line Change Cell Line VHL_Low->Change_Cell_Line Yes Cell_Free_Assay Perform Cell-Free Degradation Assay VHL_Low->Cell_Free_Assay No Active_In_Lysate Active in Lysate? Cell_Free_Assay->Active_In_Lysate Optimize_Permeability Optimize PROTAC for Cell Permeability Active_In_Lysate->Optimize_Permeability Yes Ternary_Complex_Assay Perform Ternary Complex Assay Active_In_Lysate->Ternary_Complex_Assay No No_Complex No Complex Formation? Ternary_Complex_Assay->No_Complex Redesign_Linker Redesign Linker No_Complex->Redesign_Linker Yes No_Complex->Success No

Caption: Troubleshooting decision tree for no/weak degradation.

References

Technical Support Center: Validation of VHL Ligand 14 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of VHL Ligand 14 using VHL knockout cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic small molecule designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the context of Proteolysis Targeting Chimeras (PROTACs), this compound serves as the VHL-recruiting element. A PROTAC is a bifunctional molecule with a ligand for a target protein on one end, a linker in the middle, and a ligand for an E3 ligase, such as this compound, on the other end. By binding to both the target protein and VHL, the PROTAC brings them into close proximity, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2][3]

Q2: Why are VHL knockout cells essential for validating the activity of this compound?

A2: VHL knockout (KO) cells are a critical negative control to demonstrate that the activity of a VHL-recruiting PROTAC is dependent on the presence of the VHL E3 ligase. In VHL KO cells, a PROTAC utilizing this compound should be inactive, meaning it will not lead to the degradation of the target protein. This confirms that the observed degradation in wild-type (WT) cells is a direct result of the PROTAC's mechanism of action and not due to off-target effects.[4]

Q3: What is the expected phenotype of VHL knockout cells?

A3: The von Hippel-Lindau protein is a crucial component of an E3 ubiquitin ligase complex that targets Hypoxia-Inducible Factor 1-alpha (HIF-1α) for degradation under normal oxygen conditions (normoxia).[5][6] In VHL knockout cells, this degradation pathway is disrupted, leading to the stabilization and accumulation of HIF-1α, even in the presence of normal oxygen levels.[5][7] This accumulation mimics a hypoxic response.

Q4: Can this compound have biological effects on its own?

A4: Yes, as this compound is designed to bind to VHL, it can act as a competitive inhibitor of the VHL:HIF-1α interaction.[5] This can lead to the stabilization of HIF-1α and the activation of the hypoxic response, even in the absence of a PROTAC molecule.[4][5] It is crucial to test the VHL ligand alone as a control in your experiments.

Experimental Protocols & Data

Protocol 1: Western Blot for HIF-1α Stabilization

This protocol is designed to confirm the phenotype of VHL knockout cells and to assess the direct activity of this compound on HIF-1α stabilization in wild-type cells.

Materials:

  • VHL WT and VHL KO cell lines (e.g., HEK293T, RCC4)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α, anti-VHL, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate VHL WT and VHL KO cells and allow them to adhere overnight. Treat WT cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 4-6 hours. Leave a set of WT and KO cells untreated.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 1X lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using a chemiluminescent substrate and an imaging system.

Expected Results:

Cell LineTreatmentExpected HIF-1α LevelExpected VHL Level
VHL WTUntreatedLow / UndetectablePresent
VHL WTThis compoundIncreased (dose-dependent)Present
VHL KOUntreatedHighAbsent
Protocol 2: Validating PROTAC Activity via Western Blot

This protocol assesses the degradation of a target protein by a PROTAC incorporating this compound.

This protocol assumes you have a PROTAC that targets a specific Protein of Interest (POI).

Procedure:

  • Cell Culture and Treatment: Plate VHL WT and VHL KO cells. Treat both cell lines with a dose-response of your PROTAC (e.g., 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Follow steps 2-6 from Protocol 1 , but use a primary antibody against your POI instead of HIF-1α.

Expected Quantitative Data (Illustrative Example):

Disclaimer: The following data is illustrative for a hypothetical PROTAC (PROTAC-X) utilizing a VHL ligand similar to this compound, as specific data for this compound was not publicly available.

Cell LinePROTAC-X Conc. (nM)% POI Degradation (Dmax)DC50 (nM)
VHL WT100>90%~25
VHL KO100<10%Not Achieved

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No degradation of the target protein in VHL WT cells. 1. PROTAC is not cell-permeable. 2. Inefficient ternary complex formation. 3. Suboptimal PROTAC concentration (Hook Effect). 1. Assess cell permeability using cellular thermal shift assays (CETSA).2. Confirm target engagement and ternary complex formation using co-immunoprecipitation or NanoBRET assays.3. Perform a wider dose-response experiment with lower concentrations.
Degradation of the target protein is observed in VHL KO cells. 1. VHL-independent degradation mechanism. 2. Off-target effects of the PROTAC's "warhead" (target-binding ligand). 1. Confirm degradation is proteasome-dependent by co-treating with a proteasome inhibitor (e.g., MG132). Degradation should be rescued.2. Treat cells with the warhead molecule alone to see if it causes degradation.
High background or non-specific bands in Western Blot. 1. Antibody is not specific. 2. Insufficient blocking or washing. 1. Validate your primary antibody using knockout cells for your protein of interest.2. Optimize blocking conditions (time, agent) and increase the number and duration of washes.
Unexpected cellular toxicity. 1. On-target toxicity (degradation of the POI is lethal). 2. Off-target toxicity from the PROTAC molecule. 3. HIF-1α stabilization by the VHL ligand is causing toxicity. [4]1. Compare toxicity with an inactive control PROTAC.2. Analyze global proteomics data to identify unintended degraded proteins that may be essential.3. Test the this compound alone for toxic effects.

Signaling Pathways and Workflows

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_knockout VHL Knockout / Hypoxia HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 VHL VHL E3 Ligase PHDs->VHL Hydroxylated HIF-1α Ub Ubiquitin VHL->Ub Ubiquitination Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Ub->Proteasome HIF-1α_stable HIF-1α (Stable) HREs Hypoxia Response Elements (HREs) HIF-1α_stable->HREs Nuclear Translocation Transcription Gene Transcription (e.g., VEGF) HREs->Transcription

VHL/HIF-1α Signaling Pathway

PROTAC_Validation_Workflow start Start cell_culture Culture VHL WT & VHL KO Cells start->cell_culture treatment Treat with PROTAC (Dose-Response) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for POI lysis->western_blot analysis Analyze Degradation (DC50, Dmax) western_blot->analysis end End analysis->end

Experimental Workflow for PROTAC Validation

Troubleshooting_Tree q1 No POI degradation in VHL WT cells? a1 Check ternary complex formation (Co-IP). Perform wider dose-response. q1->a1 q2 Degradation in VHL KO cells? a2 Co-treat with proteasome inhibitor. Test warhead alone. q2->a2 q3 Unexpected Toxicity? a3 Use inactive controls. Test VHL ligand alone. q3->a3

Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Guide to VHL Ligands: VHL Ligand 14 vs. VH032 in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is one of the most frequently recruited E3 ligases in PROTAC development. This guide provides an objective comparison of two prominent VHL ligands, VHL Ligand 14 and VH032, offering a comprehensive overview of their performance characteristics supported by available experimental data.

At a Glance: Key Performance Indicators

LigandBinding Affinity to VHLMeasurement Method
VH032 Kd = 185 nM[1]Not Specified[1]
This compound IC50 = 196 nM[1]Not Specified[1]

As the data indicates, both VH032 and this compound exhibit comparable nanomolar binding affinities for the VHL E3 ligase.[1] This suggests that, in principle, both ligands are capable of effectively recruiting VHL to a target protein. However, the ultimate performance of a PROTAC is a complex interplay between the VHL ligand, the linker, the target-binding ligand, and the cooperative interactions within the ternary complex.

The PROTAC Mechanism of Action: A VHL-Centric View

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase. In the context of VHL-based PROTACs, the VHL ligand moiety of the PROTAC binds to the VHL E3 ligase complex. This binding event, in concert with the binding of the other end of the PROTAC to the POI, facilitates the formation of a ternary complex (POI-PROTAC-VHL). The formation of this complex is the crucial first step in the catalytic cycle of a PROTAC.

Once the ternary complex is formed, the VHL E3 ligase ubiquitinates the POI by catalyzing the transfer of ubiquitin from an E2-conjugating enzyme. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for cellular protein turnover. The PROTAC molecule is then released and can engage in further rounds of degradation, acting as a catalyst.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC VHL-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruits Ub Ubiquitin Ubiquitinated_POI Ubiquitinated POI Ub->Ubiquitinated_POI Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome Recognition & Degradation

Figure 1. Mechanism of action for a VHL-based PROTAC.

Experimental Protocols for PROTAC Characterization

To rigorously evaluate and compare the performance of PROTACs containing different VHL ligands, a series of biophysical and cell-based assays are essential.

Biophysical Assays: Quantifying Binding and Ternary Complex Formation

a) Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of a VHL ligand to the VHL protein complex (VCB: VHL, Elongin C, Elongin B) by measuring its ability to displace a fluorescently labeled probe.

  • Principle: A small, fluorescently labeled VHL ligand (tracer) has low fluorescence polarization in solution. Upon binding to the larger VCB complex, its rotation slows, and polarization increases. An unlabeled competitor ligand will displace the tracer, leading to a decrease in polarization.

  • Methodology:

    • Prepare a solution of the VCB complex and the fluorescently labeled tracer at concentrations that result in a stable, high-polarization signal.

    • Add serial dilutions of the test VHL ligand (e.g., this compound or VH032) to the VCB-tracer solution in a microplate.

    • Incubate to reach binding equilibrium.

    • Measure the fluorescence polarization.

    • Plot the polarization values against the logarithm of the competitor concentration to determine the IC50 value.

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

  • Principle: One binding partner is titrated into a solution containing the other, and the heat released or absorbed upon binding is measured.

  • Methodology for Ternary Complex Analysis:

    • Perform binary titrations to determine the binding parameters of the PROTAC to VHL and the PROTAC to the POI separately.

    • For the ternary titration, place the VHL E3 ligase in the ITC cell and the POI pre-mixed with the PROTAC in the syringe.

    • Titrate the POI-PROTAC solution into the VHL solution and measure the heat changes.

    • Analyze the data to determine the affinity and cooperativity of ternary complex formation.

Cell-Based Assays: Assessing Degradation Efficacy

a) Western Blot for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Methodology:

    • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Lyse the cells to release the proteins.

    • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a corresponding secondary antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control.

    • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the degradation percentage against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

Western_Blot_Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detect Detection & Imaging immunoblot->detect analysis Data Analysis (DC50 & Dmax) detect->analysis

References

A Comparative Analysis of VHL Ligand 14 and Other VHL E3 Ligase Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal E3 ligase ligand is a critical step in the design of potent and specific Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of targeted protein degradation, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of VHL Ligand 14 against other prominent VHL ligands, supported by quantitative experimental data and detailed methodologies.

This comparative guide delves into the performance of this compound relative to other widely used VHL ligands such as VH032, VH101, VH298, VL285, and VHL-IN-1. The comparison focuses on key performance indicators including binding affinity and degradation efficiency, providing a comprehensive resource for informed ligand selection in PROTAC design.

Quantitative Comparison of VHL Ligands

The binding affinity of a ligand for the VHL protein is a primary determinant of its efficacy in a PROTAC construct. The following table summarizes the binding affinities of this compound and its counterparts.

LigandBinding Affinity to VHLMeasurement Method
This compound IC50: 196 nMNot Specified
VH032Kd: 185 nMNot Specified
VH101Kd: 44 nMNot Specified
VH298Kd: 80-90 nMIsothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP)
VL285IC50: 340 nMNot Specified
VHL-IN-1Kd: 37 nMNot Specified

Note: Direct comparison of binding affinities should be approached with caution, as measurement methods and experimental conditions can vary between studies. IC50 values represent the concentration of a ligand that inhibits 50% of a specific binding interaction, while Kd (dissociation constant) is a direct measure of binding affinity.

The ultimate validation of a VHL ligand's utility lies in its performance within a PROTAC. The degradation efficiency of PROTACs incorporating different VHL ligands is a key metric.

PROTACVHL LigandTarget ProteinDC50Dmax
ERα DegraderThis compound Estrogen Receptor α (ERα)Not SpecifiedNot Specified
ARV-771(S,R,S)-AHPC-Me (derived from VH032)BET Proteins<1 nMNot Specified
MZ1VH032BRD4Not SpecifiedNot Specified

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are critical metrics for PROTAC efficacy. Lower DC50 values indicate higher potency. The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.

Signaling Pathways and Experimental Workflows

To understand the context in which these ligands operate, it is essential to visualize the underlying biological and experimental processes.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Workflow for Evaluating VHL Ligands cluster_ligand_char VHL Ligand Characterization cluster_protac_eval PROTAC Evaluation Binding_Assay Binding Affinity Assay (FP or ITC) PROTAC_Synthesis PROTAC Synthesis Binding_Assay->PROTAC_Synthesis Degradation_Assay Cellular Degradation Assay (Western Blot) PROTAC_Synthesis->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax

A Comparative Guide to Proteomics Analysis of Cells Treated with VHL Ligand 14-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the proteomic effects following treatment with a Proteolysis Targeting Chimera (PROTAC) utilizing VHL Ligand 14. Designed for researchers, scientists, and drug development professionals, this document outlines the underlying mechanisms, presents hypothetical supporting experimental data, and provides detailed protocols for proteomics analysis in the context of targeted protein degradation.

Introduction to Targeted Protein Degradation and this compound

Targeted protein degradation is a therapeutic strategy that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] This is often achieved using PROTACs, which are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2]

The von Hippel-Lindau (VHL) protein is a widely utilized substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] this compound is a specific small molecule designed to bind to the VHL protein, serving as a crucial component for PROTACs.[3] With a reported IC50 value of 196 nM, it is used to construct PROTACs that can target specific proteins for degradation.[3] This guide will use the example of a hypothetical PROTAC designed to degrade Estrogen Receptor α (ERα), a key target in breast cancer, by linking this compound to an ERα-binding molecule.

Mechanism of Action: VHL-Mediated Protein Degradation

A PROTAC utilizing this compound orchestrates the degradation of a target protein through a catalytic cycle. The molecule facilitates the formation of a ternary complex, bringing the target protein into close proximity with the VHL E3 ligase complex. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[2]

mechanism_of_action cluster_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation PROTAC ERα-PROTAC-VHL Ligand 14 ERa Estrogen Receptor α (Target Protein) PROTAC->ERa binds VHL VHL E3 Ligase Complex PROTAC->VHL recruits via This compound Ub Ubiquitin Transfer VHL->Ub catalyzes PolyUb Poly-ubiquitination of ERα Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targets to Degradation ERα Degraded Proteasome->Degradation experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_ms 2. Mass Spectrometry cluster_data 3. Data Analysis CellCulture Cell Culture (e.g., MCF-7 cells) Treatment PROTAC Treatment (vs. Vehicle Control) CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Tryptic Digestion Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS ProteinID Protein Identification & Quantification LCMS->ProteinID StatAnalysis Statistical Analysis (Fold Change, p-value) ProteinID->StatAnalysis Bioinformatics Bioinformatics (Pathway Analysis) StatAnalysis->Bioinformatics signaling_pathway PROTAC ERα-PROTAC (this compound) ERa_Deg ERα Degradation PROTAC->ERa_Deg ERa_TF Loss of ERα Transcriptional Activity ERa_Deg->ERa_TF Gene_Down Downregulation of ERα Target Genes (e.g., PGR, TFF1, MYC) ERa_TF->Gene_Down Cell_Effects Cellular Effects Gene_Down->Cell_Effects Arrest Cell Cycle Arrest Cell_Effects->Arrest Apoptosis Apoptosis Cell_Effects->Apoptosis

References

VHL Ligand 14: A Comparative Analysis of Binding Affinity with Other VHL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a critical target for the development of Proteolysis Targeting Chimeras (PROTACs). The affinity of ligands for VHL is a key determinant in the efficacy of these novel therapeutics. This guide provides a comparative analysis of the binding affinity of VHL Ligand 14 against other prominent VHL inhibitors, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of VHL Ligands

The binding affinity of small molecule ligands to VHL is a crucial parameter for their function as inhibitors or as components of PROTACs. This affinity is typically quantified by metrics such as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.

This compound, also known as Compound 11, has been identified as a VHL ligand used in the design of PROTACs for degrading the estrogen receptor α (ERα).[1] Its binding affinity has been reported with an IC50 of 196 nM.[1] The following table provides a summary of the binding affinities for this compound and other well-characterized VHL inhibitors.

LigandBinding AffinityMethodReference
This compound IC50: 196 nMNot Specified[1][2]
VH032 Kd: 185 nMIsothermal Titration Calorimetry (ITC)[3][4]
IC50: 454 nMFluorescence Polarization (FP) Assay[5]
VH101 Kd: 44 nMNot Specified[4][6]
VH298 Not SpecifiedNot Specified[2]
VHL Ligand 8 Ki: 2-3 µMNot Specified[2]
Ligand 134a Diastereomer Kd: 29 nMSurface Plasmon Resonance (SPR)[4][6]
Ligand 133a Diastereomer Kd: 171 nMSurface Plasmon Resonance (SPR)[4][6]

It is noteworthy that while high affinity is often a primary goal in drug design, some research suggests that PROTACs utilizing VHL ligands with weaker binding affinities, such as VHL Ligand 8, can still achieve potent degradation of target proteins.[2] This is attributed to the cooperative formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[2]

Experimental Protocols for Determining Binding Affinity

The accurate determination of binding affinity is paramount for the comparative analysis of VHL inhibitors. Several biophysical techniques are commonly employed for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Detailed Methodology:

  • Sample Preparation: Highly purified VHL protein complex (typically VCB, a ternary complex of VHL, Elongin B, and Elongin C) and the VHL ligand are prepared in an identical, matched buffer to minimize heat of dilution effects.

  • Concentration: The protein concentration in the sample cell is typically in the range of 10-50 µM, while the ligand concentration in the injection syringe is 10-20 times higher.

  • Titration: The ligand solution is injected in small, sequential aliquots into the protein solution within the ITC cell at a constant temperature.

  • Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[7]

Fluorescence Polarization (FP) Competitive Binding Assay

FP is a widely used method to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled probe from the target protein.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: A buffer that ensures the stability and activity of the VHL protein complex is prepared (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).[7]

    • VHL Protein Complex (VCB): Recombinantly expressed and purified VCB complex is used.

    • Fluorescent Tracer: A fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) is used at a concentration close to its Kd for optimal sensitivity.[7]

    • Test Compound: A serial dilution of the unlabeled VHL inhibitor is prepared.

  • Assay Procedure: The VCB protein, fluorescent tracer, and varying concentrations of the test compound are incubated together in a suitable microplate.

  • Measurement: The fluorescence polarization of the samples is measured using a plate reader. The displacement of the fluorescent tracer by the unlabeled competitor leads to a decrease in the polarization signal.

  • Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of a ligand to a protein immobilized on a sensor chip in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

Detailed Methodology:

  • Immobilization: The VHL protein is immobilized on the surface of a sensor chip.

  • Binding: A solution containing the VHL ligand is flowed over the sensor surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the ligand from the protein.

  • Data Analysis: The resulting sensorgram, a plot of the SPR signal versus time, is analyzed to determine the kinetic parameters of the interaction.

VHL E3 Ligase Signaling Pathway

The von Hippel-Lindau protein is a substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[4][6] The primary and most well-understood function of the VHL complex is to target the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[8][9][10]

Under normoxic conditions, specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification allows HIF-α to be recognized and bound by the VHL protein.[10] Following binding, the CRL2^VHL^ complex polyubiquitinates HIF-α, marking it for degradation by the 26S proteasome. This process prevents the accumulation of HIF-α and the subsequent transcription of hypoxia-responsive genes.[9] VHL inhibitors, including this compound, function by binding to VHL and preventing its interaction with hydroxylated HIF-α, thereby stabilizing HIF-α levels.

Below is a diagram illustrating the canonical VHL signaling pathway.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Prolyl Hydroxylation Ubiquitination Ubiquitination PHDs PHDs PHDs->Hydroxylated HIF-1α O2 O2 O2->PHDs VHL Complex VHL Complex Hydroxylated HIF-1α->VHL Complex Binding VHL Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α Nucleus Nucleus HIF-1α_stable->Nucleus HRE Hypoxia Response Elements Nucleus->HRE Gene Transcription Gene Transcription HRE->Gene Transcription VHL_Inhibitor VHL Inhibitor (e.g., this compound) VHL_Inhibitor->VHL Complex Inhibition

Caption: VHL signaling pathway under normoxia and hypoxia/VHL inhibition.

Experimental Workflow for PROTAC Development

The development of a VHL-based PROTAC involves a structured workflow, from initial ligand screening to cellular degradation assays.

PROTAC_Workflow A 1. VHL Ligand Screening (e.g., FP, ITC, SPR) C 3. Linker Design and Synthesis A->C B 2. Target Protein Ligand Identification B->C D 4. PROTAC Synthesis C->D E 5. Ternary Complex Formation Assay (e.g., TR-FRET) D->E F 6. In Vitro Ubiquitination Assay E->F G 7. Cellular Degradation Assay (e.g., Western Blot, Mass Spectrometry) F->G H 8. Downstream Functional Assays G->H

Caption: A typical experimental workflow for developing VHL-based PROTACs.

References

A Comparative Guide to Alternative E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). While VHL Ligand 14 has been a cornerstone in the field, a growing arsenal (B13267) of alternative E3 ligase ligands offers distinct advantages in targeting specific proteins and cell types. This guide provides an objective comparison of prominent alternatives to VHL ligands, supported by experimental data and detailed methodologies for key validation assays.

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.[1] The choice of E3 ligase significantly influences a PROTAC's degradation efficiency (DC50), maximal degradation level (Dmax), and cellular selectivity.[1] While over 600 E3 ligases are encoded in the human genome, only a handful have been effectively leveraged for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[2][3]

This guide focuses on the most established alternatives to VHL: Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). We also touch upon emerging E3 ligases that hold promise for expanding the scope of targeted protein degradation.

Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is not solely determined by the binary binding affinities of its ligands to the target protein and the E3 ligase; the stability and cooperativity of the ternary complex are critical determinants of degradation efficiency.[1] The following tables summarize the performance of PROTACs recruiting different E3 ligases for the degradation of various target proteins. It is important to note that direct head-to-head comparisons of PROTACs with the same target binder and linker but different E3 ligase ligands are limited in the literature. Therefore, the data presented here is compiled from various studies and should be interpreted with consideration of the different experimental contexts.

Table 1: Performance of CRBN-based PROTACs

Target ProteinCRBN Ligand TypeCell LineDC50 (nM)Dmax (%)Reference
BRD4PomalidomideHEK293~1>90[4]
BTKLenalidomideMOLM-14<10>95[5]
STAT3Thalidomide derivativeSU-DHL-11.5>90[5]
ERαLenalidomide derivativeMCF-71.8>90[5]
CDK4/6PomalidomideHCT116<10~90[6]

Table 2: Performance of MDM2-based PROTACs

Target ProteinMDM2 Ligand TypeCell LineDC50 (nM)Dmax (%)Reference
BRD4Nutlin-3aRS4;11~25>80[7]
p53Nutlin-3aHCT116~50>90[8]
EGFRRG7388HCC827Moderate-[8]
TrkCNutlin-3-Weak-[8]

Table 3: Performance of IAP-based PROTACs

Target ProteinIAP Ligand TypeCell LineDC50 (nM)Dmax (%)Reference
cIAP1LCL161---[]
XIAPMV1---[]
RIPK2Bestatin derivativeTHP-1<10>90[10]
CDK4/6Bestatin derivativeMCF-7<10~80[6]

Table 4: Emerging E3 Ligase Ligands

E3 LigaseLigand TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
RNF114Covalent ligandBRD4---[11]
DCAF16-----[11]
KEAP1Noncovalent ligandBRD3/4MDA-MB-468<500>80[6]

Signaling Pathways and Experimental Workflows

The design and validation of effective PROTACs involve a series of critical experimental evaluations. Below are diagrams illustrating the core signaling pathway of PROTAC action and a typical experimental workflow for their characterization.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary recruits PolyUb Poly-ubiquitination Ternary->PolyUb catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targets for Degradation POI Degradation Proteasome->Degradation leads to

Figure 1. Mechanism of Action of a PROTAC.

Experimental_Workflow cluster_Biochemical Biochemical/Biophysical Assays cluster_Cellular Cell-based Assays Binding 1. Binary Binding Affinity (SPR, ITC, FP) Ternary 2. Ternary Complex Formation (SPR, ITC, NanoBRET, AlphaScreen) Binding->Ternary Ubiquitination 3. In Vitro Ubiquitination Ternary->Ubiquitination Degradation 4. Target Degradation (Western Blot, In-Cell ELISA) DC50 & Dmax Ubiquitination->Degradation Phenotypic 5. Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic

Figure 2. Experimental workflow for PROTAC characterization.

Experimental Protocols

To ensure reproducibility and accurate interpretation of PROTAC performance, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

Protocol 1: E3 Ligase Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity (KD) of the E3 ligase ligand or the full PROTAC to the purified E3 ligase.

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the E3 ligase ligand or the PROTAC molecule over the immobilized E3 ligase surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time, which is proportional to the mass bound to the sensor surface.

  • Data Analysis: Fit the equilibrium binding responses to a 1:1 Langmuir binding model to determine the dissociation constant (KD).

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.

Methodology:

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).[4]

  • Labeling: Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent ligand.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Signal Measurement: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation.[4] Plot the NanoBRET™ ratio against the PROTAC concentration to determine the TC50 (concentration for half-maximal ternary complex formation).

Protocol 3: Target Protein Degradation Assay (Western Blot)

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC and determine the DC50 and Dmax.[12][13]

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The expansion of the E3 ligase toolbox beyond VHL offers exciting opportunities to enhance the efficacy, selectivity, and therapeutic window of PROTACs. While CRBN remains a widely used and effective alternative, ligands for MDM2, IAPs, and emerging E3 ligases provide valuable options for targeting specific cancer types and overcoming potential resistance mechanisms. The rational selection of an E3 ligase ligand, guided by comprehensive experimental validation as outlined in this guide, is paramount to the successful development of the next generation of targeted protein degraders.

References

VHL Ligand 14 PROTACs vs. RNAi: A Comparative Guide to Protein Downregulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise reduction of a target protein's abundance is fundamental to both basic research and therapeutic intervention. Two powerful and distinct technologies have emerged as primary methods for achieving this: Proteolysis Targeting Chimeras (PROTACs) that engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and RNA interference (RNAi). This guide provides an objective, data-driven comparison of their efficacy, mechanisms, and experimental considerations.

This document will delve into the nuanced differences between these two modalities, offering a direct comparison of their performance. We will explore the catalytic, post-translational degradation induced by VHL-recruiting PROTACs and contrast it with the upstream, post-transcriptional gene silencing mediated by RNAi. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to select the optimal strategy for their specific research objectives.

At a Glance: VHL PROTACs vs. RNAi

FeatureVHL Ligand 14 PROTACRNAi (siRNA)
Mechanism of Action Post-translational protein degradationPost-transcriptional mRNA degradation
Target Molecule Protein of Interest (POI)Messenger RNA (mRNA)
Cellular Machinery Ubiquitin-Proteasome System (UPS)RNA-Induced Silencing Complex (RISC)
Mode of Action CatalyticStoichiometric
Typical Onset of Effect Rapid (hours)Slower (24-72 hours)
Duration of Effect Dependent on compound exposure and protein resynthesisCan be long-lasting (days)
Key Efficacy Metrics DC50 (50% degradation concentration), Dmax (maximum degradation)Percentage of protein/mRNA knockdown

Quantitative Performance Comparison

The efficacy of VHL-based PROTACs and RNAi can be quantitatively assessed and compared. Here, we present data for the degradation of two well-studied proteins, BRD4 and Androgen Receptor (AR), using the VHL-based PROTACs MZ1 and ARD-266, respectively, and compare this with the typical efficacy of RNAi.

Case Study 1: BRD4 Degradation

Table 1: VHL-based PROTAC (MZ1) vs. siRNA for BRD4 Degradation in HeLa Cells

ParameterVHL-based PROTAC (MZ1)BRD4 siRNA
Concentration 1 µMNot specified
Time Point 24 hours48 hours
BRD4 Protein Level Complete removal (>90% degradation)Significant reduction
Dmax >90%[1]Typically 70-90%
DC50 ~2-23 nM (in various cell lines)Not Applicable

Data for MZ1 is based on studies in HeLa cells.[1] RNAi efficacy is based on typical performance and may vary.

Case Study 2: Androgen Receptor (AR) Degradation

Table 2: VHL-based PROTAC (ARD-266) vs. RNAi for AR Degradation in Prostate Cancer Cell Lines

ParameterVHL-based PROTAC (ARD-266)AR siRNA
Cell Line LNCaP, VCaP, 22Rv1LNCaP, VCaP
DC50 0.2 - 1 nM[2][3][4]Not Applicable
Dmax >95%[2][3]Typically 70-90%
Time to >95% Degradation ~6 hours (in LNCaP cells)[4]48-72 hours

Data for ARD-266 is compiled from studies in the specified prostate cancer cell lines. RNAi efficacy is based on typical performance and may vary.

Signaling Pathways and Mechanisms of Action

The fundamental difference between VHL-based PROTACs and RNAi lies in the biological pathways they harness.

A VHL-based PROTAC is a heterobifunctional molecule that acts as a bridge between the target protein and the VHL E3 ubiquitin ligase complex.[5] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[6]

VHL_PROTAC_Pathway POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated Protein Degradation Pathway

RNAi, on the other hand, operates at the post-transcriptional level.[7] Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that are introduced into the cell and incorporated into the RNA-Induced Silencing Complex (RISC).[8] The guide strand of the siRNA within the RISC complex then binds to the complementary messenger RNA (mRNA) of the target protein, leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into protein.

RNAi_Pathway siRNA siRNA RISC_loading RISC Loading siRNA->RISC_loading active_RISC Active RISC (with guide strand) RISC_loading->active_RISC binding mRNA Binding active_RISC->binding mRNA Target mRNA mRNA->binding cleavage mRNA Cleavage binding->cleavage degraded_mRNA Degraded mRNA Fragments cleavage->degraded_mRNA no_protein No Protein Translation cleavage->no_protein

RNA Interference (RNAi) Pathway

Experimental Protocols

To provide a framework for a direct comparison of a VHL-based PROTAC and RNAi, the following is a detailed methodology for a typical head-to-head experiment targeting a protein of interest (e.g., BRD4) in a relevant cell line (e.g., HeLa or a cancer cell line with known target dependency).

Experimental Workflow

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Analysis cell_culture Cell Seeding (e.g., HeLa cells in 6-well plates) protac_treatment PROTAC Treatment (Varying concentrations of VHL-PROTAC and time points) cell_culture->protac_treatment PROTAC Arm rnai_transfection siRNA Transfection (Target-specific siRNA vs. non-targeting control) cell_culture->rnai_transfection RNAi Arm cell_lysis Cell Lysis and Protein Quantification (BCA Assay) protac_treatment->cell_lysis rnai_transfection->cell_lysis western_blot Quantitative Western Blot (Target protein and loading control) cell_lysis->western_blot data_analysis Data Analysis (DC50/Dmax for PROTAC, % Knockdown for siRNA) western_blot->data_analysis

References

Quantitative assessment of VHL Ligand 14-mediated degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to VHL Ligand 14-Mediated Degradation

This guide provides a quantitative assessment of this compound within the context of Proteolysis Targeting Chimeras (PROTACs), comparing its performance with alternative VHL ligands. The content is tailored for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visualizations to support the design and evaluation of novel protein degraders.

Introduction to VHL Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that leverage the cell's native ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The Von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited for this purpose, owing to its broad tissue expression and the availability of well-characterized, high-quality small molecule ligands.[3][4]

The selection of the E3 ligase ligand is a critical determinant of a PROTAC's success, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which precedes target ubiquitination and degradation.[1] This guide focuses on this compound, contextualizing its performance through comparative data.

Quantitative Comparison of VHL Ligands

The efficacy of a VHL ligand is assessed by its binding affinity to the VHL protein and, more importantly, by the degradation potency (DC50) and efficacy (Dmax) of the resulting PROTAC. This compound (also known as Compound 11) exhibits a moderate binding affinity for VHL.[5] The tables below compare its binding affinity with other common VHL ligands and the performance of PROTACs derived from them.

Table 1: VHL Ligand Binary Binding Affinity

This table summarizes the binding affinities of various ligands to the VHL protein. Lower Kd or IC50 values indicate stronger binding.

LigandBinding Affinity (Kd/IC50)Measurement Method
This compound 196 nM (IC50) [5]Not Specified
VH032185 nM (Kd)[1]Not Specified
VH10116 - 44 nM (Kd)[1][6]Not Specified
VH29852 nM (Kd)[6]Isothermal Titration Calorimetry (ITC)

Note: Direct comparison of binding affinities should be made with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.[1]

Table 2: Comparative Performance of VHL-based PROTACs

The ultimate measure of a ligand's utility is its performance within a PROTAC. This table presents degradation data for PROTACs targeting specific proteins, utilizing different VHL ligands or comparing VHL to other E3 ligases like Cereblon (CRBN).

Target ProteinE3 Ligase LigandDC50DmaxCell Line
Androgen Receptor (AR)VHL-g (weak binder)0.5 nM [6]>90%LNCaP
CDK4/6VHL-based<10 nM[6]Not SpecifiedNot Specified
p38αVHL-based (NR-11c)~10-100 nM[7]>80%Breast Cancer Lines
KRAS G12CVHL-based100 nM[8]~80%NCI-H358
KRAS G12CCRBN-based30 nM[8]>90%NCI-H358

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency.[9] Lower DC50 values indicate higher potency. PROTAC efficiency is highly context-dependent, influenced by the target ligand and linker chemistry in addition to the VHL ligand.[1]

Visualizing the Mechanism and Workflow

To clarify the processes involved in VHL-mediated degradation, the following diagrams illustrate the core signaling pathway and a standard experimental workflow.

PROTAC_Mechanism VHL-PROTAC Mechanism of Action cluster_PROTAC cluster_Target cluster_E3 cluster_Degradation PROTAC PROTAC (this compound + Linker + Target Binder) Ternary Ternary Complex Formation PROTAC->Ternary Binds POI & VHL POI Protein of Interest (POI) POI->Ternary VHL_complex VHL E3 Ligase Complex (VHL, Cul2, Elongins B/C, Rbx1) VHL_complex->Ternary Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: Catalytic cycle of a VHL-based PROTAC leading to targeted protein degradation.

Experimental_Workflow Workflow for Determining DC50 and Dmax Start 1. Cell Culture & Plating Treatment 2. PROTAC Treatment (Dose-response & time-course) Start->Treatment Lysis 3. Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quant 4. Protein Quantification (e.g., BCA Assay) Lysis->Quant Analysis 5. Degradation Analysis Quant->Analysis WB Western Blot Analysis->WB HiBiT HiBiT Assay Analysis->HiBiT Data 6. Densitometry & Data Analysis WB->Data HiBiT->Data Result 7. Calculate DC50 & Dmax Data->Result

Caption: Standard workflow for the quantitative evaluation of PROTAC-mediated degradation.

Experimental Protocols

Objective comparison requires standardized and detailed methodologies. Below are protocols for key experiments used in VHL-based PROTAC characterization.

Protocol 1: Western Blot for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[10]

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[11]

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and modification post-lysis.[11]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the Bradford or BCA assay to ensure equal protein loading for electrophoresis.[11]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to normalize for protein loading.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Protocol 2: HiBiT Luminescence Assay for Real-Time Degradation

This method provides a sensitive, high-throughput approach to measure protein degradation, often in real-time.[11] It requires the target protein to be endogenously tagged with the small HiBiT peptide using CRISPR/Cas9.

  • Cell Preparation: Use a cell line where the endogenous POI has been tagged with HiBiT. Plate the cells in a white, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Reagent Preparation: Prepare the lytic assay reagent containing the LgBiT protein subunit and substrate according to the manufacturer's instructions (e.g., Nano-Glo® HiBiT Lytic Detection System).

  • PROTAC Treatment: Add serial dilutions of the PROTAC or vehicle control to the cells.

  • Lysis and Signal Measurement:

    • Endpoint Assay: After a set incubation time (e.g., 24 hours), add the prepared HiBiT lytic reagent to the wells. Incubate for 10 minutes at room temperature to lyse cells and allow the luminescent signal to stabilize.

    • Kinetic Assay: For real-time measurement, add a live-cell substrate (e.g., Endurazine™) before adding the PROTAC.[12]

  • Data Acquisition: Measure the luminescence using a plate-based luminometer. The signal is directly proportional to the amount of HiBiT-tagged protein remaining.

  • Data Analysis: Normalize the luminescence signal to the vehicle control wells. Plot the normalized data against the PROTAC concentration to calculate DC50 and Dmax values.[12]

Protocol 3: Fluorescence Polarization (FP) for Binding Affinity

This biophysical assay measures the binding affinity of a VHL ligand by assessing its ability to displace a fluorescently labeled probe from the VHL protein complex.[9]

  • Principle: A small, fluorescently labeled VHL probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VHL-Elongin C-Elongin B (VCB) complex, its movement slows, increasing polarization. A competitor ligand (like this compound) will displace the probe, causing a dose-dependent decrease in polarization.[9]

  • Reagents: Purified VCB complex, a fluorescently labeled VHL probe (e.g., a FAM-labeled HIF-1α peptide), assay buffer, and the test ligands.[9]

  • Procedure:

    • In a microplate (e.g., 384-well, black), add a constant concentration of the VCB complex and the fluorescent probe to each well.

    • Add serial dilutions of the test ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Analysis: Plot the change in fluorescence polarization against the concentration of the test ligand. Fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki (inhibition constant) to reflect binding affinity.

References

A Comparative Guide to the Validation of Ternary Complex Formation with VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VHL Ligand 14's performance in forming a ternary complex, a critical step in the mechanism of Proteolysis Targeting Chimeras (PROTACs), against other well-established von Hippel-Lindau (VHL) E3 ligase ligands. The objective of this document is to present supporting experimental data for the validation of ternary complex formation, offering a clear perspective on the utility of this compound in the development of novel protein degraders.

Introduction to VHL-Recruiting PROTACs and Ternary Complex Formation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The stability and cooperativity of this ternary complex are critical determinants of the PROTAC's potency and selectivity.

This compound: An Overview

This compound is a ligand for the VHL E3 ligase, notably used in the design of PROTACs targeting the Estrogen Receptor α (ERα) for degradation.[2][3][4] It exhibits a binding affinity for VHL with a reported IC50 of 196 nM.[4] While direct biophysical data on the ternary complex formed with a this compound-based PROTAC is not extensively available in the public domain, its utility has been demonstrated through the successful degradation of ERα in cellular assays. For the purpose of this guide, we will consider the VHL ligand "VHL-1" used in the potent ERα degrader ERD-308 to be representative of this compound, as both are described in the context of ERα degradation.[5]

Comparative Analysis of VHL Ligands in Ternary Complex Formation

To objectively evaluate the performance of this compound, this section compares key quantitative data from PROTACs utilizing this compound (as represented by the VHL ligand in ERD-308) and the well-characterized VHL ligand, VH032, used in the PROTACs MZ1 and AT1.

Parameter ERD-308 (with VHL-1) MZ1 (with VH032) AT1 (with VH032) Reference Ligand (VH032)
Target Protein Estrogen Receptor α (ERα)BRD4BRD4N/A
VHL Ligand Binary Binding (IC50/Kd) 196 nM (IC50)66 nM (Kd, ITC)335 nM (Kd, ITC)185 nM (Kd)
PROTAC:Target Binary Binding (Kd) Data not available15 nM (BRD4BD2, ITC)45 nM (BRD4BD2, ITC)N/A
Ternary Complex Dissociation Constant (Kd) Data not available3.7 nM (BRD4BD2, ITC)47 nM (BRD4BD2, ITC)N/A
Cooperativity (α) Data not available15 (ITC)7 (ITC)N/A
Cellular Degradation (DC50) 0.17 nM (MCF-7 cells)~2-20 nM30-100 nM (HeLa cells)N/A
Maximum Degradation (Dmax) >95% (at 5 nM)>90%>95%N/A

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and the experimental workflow for validating ternary complex formation.

PROTAC_Mechanism cluster_0 Cellular Environment Target_Protein Target Protein (e.g., ERα) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex PROTAC PROTAC (this compound-based) PROTAC->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Experimental_Workflow cluster_1 Experimental Validation Workflow Protein_Purification Protein Purification (Target, VHL complex) Binary_Binding_Assay Binary Binding Assays (e.g., SPR, ITC) - PROTAC:Target - PROTAC:VHL Protein_Purification->Binary_Binding_Assay Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., SPR, ITC, TR-FRET) Protein_Purification->Ternary_Complex_Formation Data_Analysis Data Analysis (Kd, α, DC50, Dmax) Binary_Binding_Assay->Data_Analysis Ternary_Complex_Formation->Data_Analysis Cellular_Degradation_Assay Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Cellular_Degradation_Assay->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of VHL Ligand 14: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical entities like VHL Ligand 14 are paramount for ensuring laboratory safety and environmental protection. As a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), this compound is a potent, biologically active molecule.[1][2][3] This guide provides a comprehensive framework for its safe disposal, drawing upon best practices for similar research compounds in the absence of a specific Safety Data Sheet (SDS) for this compound.

Disclaimer: A publicly available Safety Data Sheet (SDS) specifically for this compound could not be located. The following procedures are based on established best practices for the disposal of similar potent small molecule research compounds and PROTACs.[4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and guidance.

Core Principles for Chemical Waste Management

The disposal of any research chemical is governed by stringent regulations designed to protect both personnel and the environment. All novel compounds, including this compound, should be treated as potentially hazardous. Under no circumstances should this compound or any materials contaminated with it be disposed of in standard trash or poured down the drain.[4] The universally accepted and required method for disposal is through your institution's EHS program, which typically involves high-temperature incineration by a licensed hazardous waste disposal facility.[4]

Quantitative Data and Hazard Assessment

ParameterThis compoundVHL Ligand 1 (hydrochloride)VHL Ligand 8 (Assumed)[4]
GHS Hazard Classification Data not available. Assumed to be biologically active and potent.Not subject to classification according to provided SDS. However, it is for research use only and good laboratory practices are required.Assumed: Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3).
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility (Recommended).Disposal must be made according to official regulations.High-temperature incineration by a licensed hazardous waste disposal facility.
Environmental Hazards Data not available. Avoid release to the environment.Do not allow to enter sewers/ surface or ground water.Presumed to be harmful to aquatic life.

Experimental Protocols for Safe Disposal

The following step-by-step procedures should be followed for the safe disposal of this compound and associated waste materials.

Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Step 1: Waste Segregation and Collection

Proper segregation of waste at the source is critical.

  • Solid Waste:

    • Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with this compound.

    • Procedure: Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Liquid Waste:

    • Items: Includes unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.

    • Procedure: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the chemical name "this compound".

Step 2: Decontamination Procedures

Thorough decontamination is essential to prevent cross-contamination and accidental exposure.

  • Procedure:

    • Wipe down all surfaces and non-disposable equipment that may have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a rinse with water.

    • All wipes and other cleaning materials used in this process must be disposed of as solid hazardous waste.[4]

    • For glassware, the first rinse must be collected as liquid hazardous waste. Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your institution's EHS guidelines.[4]

Step 3: Waste Storage and Pickup

  • Storage: Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.

  • Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate for extended periods.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Decontamination cluster_4 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Conduct Experiment with this compound A->B C Solid Waste Generated (Gloves, Tips, Vials) B->C D Liquid Waste Generated (Stock Solutions, Media) B->D E Contaminated Glassware & Equipment B->E F Collect in Labeled 'Hazardous Solid Waste' Container C->F G Collect in Labeled 'Hazardous Liquid Waste' Container D->G H Decontaminate Surfaces & Equipment E->H K Store Waste in Secure Designated Area F->K G->K I First Rinse Collected as Liquid Hazardous Waste H->I J Wipes Disposed of as Solid Hazardous Waste H->J I->G J->F L Contact Institutional EHS for Pickup K->L M High-Temperature Incineration by Licensed Facility L->M

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of VHL Ligand 14, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). Given the potent, biologically active nature of this compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on best practices for handling similar potent small molecule research compounds and should be supplemented by your institution's specific environmental health and safety (EHS) guidelines. Always consult with your institution's EHS department before commencing work.

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is the first line of defense when handling potent compounds like this compound. The following table summarizes the required PPE and engineering controls.

Equipment/Control Specification Purpose
Primary Engineering Control Certified Chemical Fume Hood or Glove BoxTo minimize inhalation exposure by containing powders and aerosols.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves (double gloving recommended)To prevent skin contact. Check for breakthrough times if available.
Body Protection Disposable lab coat with long sleeves and tight cuffsTo protect skin and clothing from contamination.
Respiratory Protection N95 respirator or higher (if handling outside of a fume hood)To prevent inhalation of fine powders. A full risk assessment should determine the appropriate level of respiratory protection.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to experimental use.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound is typically a solid. Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at -20°C for long-term stability.

  • Clearly label the storage location with "Potent Compound" warning signs.

Preparation of Stock Solutions
  • All weighing and preparation of stock solutions must be conducted within a certified chemical fume hood or a glove box to contain any airborne powder.

  • Use dedicated spatulas and weighing boats.

  • When dissolving the solid, add the solvent slowly to avoid splashing. This compound is soluble in organic solvents such as DMSO and ethanol.

Experimental Use
  • Conduct all experiments involving this compound within a chemical fume hood.

  • Keep containers closed when not in use.

  • Avoid creating aerosols.

  • Use dedicated equipment (pipettes, tubes, etc.) whenever possible. If not feasible, thoroughly decontaminate equipment after use.

Disposal Plan: Managing this compound Waste

Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. All waste is considered hazardous chemical waste.

Waste Type Collection Procedure Container Type Labeling
Solid Waste Collect all contaminated disposable items (gloves, bench paper, pipette tips, vials).Designated, leak-proof container lined with a heavy-duty plastic bag."Hazardous Waste" and "this compound"
Liquid Waste Collect all unused stock solutions and experimental media containing the compound. The first rinse of any decontaminated glassware should also be collected as liquid hazardous waste.Sealable, chemical-resistant container."Hazardous Waste" and "this compound"
Sharps Waste Needles, syringes, and other contaminated sharps.Puncture-resistant sharps container."Hazardous Waste - Sharps" and "this compound"

Final Disposal: All collected hazardous waste must be disposed of through your institution's EHS program, which will typically involve high-temperature incineration by a licensed hazardous waste disposal facility.

Experimental Protocol: Decontamination Procedure

Proper decontamination is critical to prevent unintended exposure and cross-contamination.

  • Surface Decontamination:

    • Wipe down all surfaces (fume hood, benchtops) and non-disposable equipment that may have come into contact with this compound.

    • Use a solvent known to dissolve the compound (e.g., 70% ethanol), followed by a rinse with water.

    • All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.

  • Glassware Decontamination:

    • The first rinse of contaminated glassware should be with a solvent that dissolves this compound. This rinseate must be collected as liquid hazardous waste.

    • Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your institution's EHS guidelines.

Workflow for Handling this compound

G cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_decon Decontamination receive Receive & Inspect Compound store Store at -20°C receive->store weigh Weigh Powder in Fume Hood store->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment in Fume Hood dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid collect_sharps Collect Sharps Waste experiment->collect_sharps decon_surface Decontaminate Surfaces experiment->decon_surface decon_glass Decontaminate Glassware experiment->decon_glass ehs_pickup Arrange EHS Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharps->ehs_pickup decon_surface->collect_solid decon_glass->collect_liquid

Caption: Workflow for the safe handling and disposal of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.